Lumigolix
Beschreibung
Eigenschaften
IUPAC Name |
1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N9O5/c1-36(2)15-21-24-25(34-39(21)17-10-8-16(9-11-17)31-27(41)35-44-4)37(14-18-19(29)6-5-7-20(18)30)28(42)38(26(24)40)22-12-13-23(43-3)33-32-22/h5-13H,14-15H2,1-4H3,(H2,31,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJPTZZFUZNJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C(=NN1C3=CC=C(C=C3)NC(=O)NOC)N(C(=O)N(C2=O)C4=NN=C(C=C4)OC)CC5=C(C=CC=C5F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N9O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lumigolix: A Deep Dive into its Mechanism of Action in Endometrial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix (also known as Relugolix or TAK-385) is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2] It is a promising therapeutic agent for estrogen-dependent diseases such as endometriosis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound specifically within endometrial cells, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Core Mechanism of Action in Endometrial Cells
The primary mechanism of action of this compound is the competitive antagonism of GnRH receptors in the anterior pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the production of estrogen and progesterone by the ovaries.[3] In the context of endometriosis, where the growth of ectopic endometrial tissue is estrogen-dependent, this suppression of ovarian hormone production is the key therapeutic effect.
However, GnRH receptors are also expressed directly on endometrial cells, suggesting a potential direct effect of this compound on this tissue.[4] By blocking these receptors, this compound can modulate intracellular signaling pathways that are involved in cell survival, proliferation, and inflammation within the endometrium.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data for this compound (Relugolix/TAK-385) from in vitro and clinical studies.
| Parameter | Value | Species/Cell Line | Condition | Reference |
| IC50 (Binding Affinity) | 0.12 nM | Human GnRH Receptor (CHO cells) | Without serum | [5] |
| 0.33 nM | Human GnRH Receptor (CHO cells) | With 40% FBS | [5][6] | |
| 0.15 nM | Monkey GnRH Receptor (CHO cells) | Without serum | [5] | |
| 2900 nM | Rat GnRH Receptor (CHO cells) | Without serum | [5] | |
| IC50 (Functional Antagonism) | 0.32 nM | Human GnRH Receptor (CHO cells) | Inhibition of arachidonic acid release | [5] |
Table 1: In Vitro Pharmacodynamics of this compound (Relugolix/TAK-385)
| Endpoint | Dosage | Result | Study Population | Reference |
| Reduction in Dysmenorrhea Responder Rate | 40 mg once daily | 84.8% at 104 weeks | Women with endometriosis-associated pain | [7] |
| Reduction in Non-Menstrual Pelvic Pain Responder Rate | 40 mg once daily | 75.8% at 104 weeks | Women with endometriosis-associated pain | [7] |
| Change in Ovarian Endometrioma Volume | 40 mg once daily | -12.26 ± 17.52 cm³ | Women with endometriosis-associated pain | [8] |
Table 2: Clinical Efficacy of this compound (Relugolix) in Endometriosis
Signaling Pathways in Endometrial Cells
This compound, by blocking the GnRH receptor on endometrial cells, is predicted to modulate downstream signaling pathways that are crucial for cell fate. The GnRH receptor is a G-protein coupled receptor (GPCR) that, upon activation, can initiate several intracellular cascades. In endometrial cells, these pathways are thought to include the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central regulators of cell proliferation and survival.
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound in endometrial cells.
GnRH Receptor Binding Assay (Competition Assay)
This assay determines the binding affinity of this compound to the GnRH receptor.
References
- 1. 4.12. Radioligand-Binding Assay [bio-protocol.org]
- 2. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. Single-Cell Library Preparation and mRNA Sequencing (scRNA-Seq) of Proliferative Phase Endometrial Cells with 10× Genomics [bio-protocol.org]
- 4. oaepublish.com [oaepublish.com]
- 5. Apoptotic Cells in the Human Endometrium and Placental Villi: Pitfalls in Applying the TUNEL Method [jstage.jst.go.jp]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human endometrial cell-type-specific RNA sequencing provides new insights into the embryo–endometrium interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Discovery and synthesis of Lumigolix
An In-depth Technical Guide to the Discovery and Synthesis of Relugolix (TAK-385)
Introduction
Relugolix, also known as TAK-385, is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] It represents a significant advancement in the treatment of hormone-sensitive conditions by directly blocking the GnRH receptor in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This mechanism of action leads to a rapid and profound suppression of downstream sex hormones, such as testosterone in men and estrogen in women.[4][5] Developed by Takeda Pharmaceutical Company, Relugolix has been approved for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.[2][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Relugolix for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Relugolix is chemically described as 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea.[1][7][8]
| Property | Value |
| IUPAC Name | 1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea[2] |
| CAS Number | 737789-87-6[2][7] |
| Molecular Formula | C29H27F2N7O5S[2][7] |
| Molar Mass | 623.64 g·mol−1[2] |
| Appearance | Crystalline solid[7] |
Discovery and Structure-Activity Relationship (SAR)
The discovery of Relugolix stemmed from the optimization of a previously identified thieno[2,3-d]pyrimidine-2,4-dione derivative, sufugolix.[1][9] The primary goals of the optimization process were to reduce cytochrome P450 (CYP) inhibitory activity and enhance in vivo GnRH antagonistic activity.[1][9]
Researchers at Takeda focused on synthetic modifications at the 5 and 3 positions of the thieno[2,3-d]pyrimidine-2,4-dione ring.[1][10] Computational modeling played a crucial role in guiding these modifications.[1] This led to the identification of compound 16b, later named Relugolix (TAK-385), which demonstrated highly potent and orally active GnRH antagonism.[1][9]
Relugolix exhibits high affinity for the human and monkey GnRH receptors, with IC50 values of 0.33 nM and 0.32 nM, respectively.[3][7] It is highly selective for these receptors over the rat GnRH receptor (IC50 = 9,800 nM).[7] Further screening against a panel of 134 other enzymes and receptors at a concentration of 10 µM showed no significant off-target activity, highlighting its specificity.[7]
Synthesis of Relugolix
The synthesis of Relugolix involves a multi-step process, with a key early step being the Gewald aminothiophene synthesis.[1][6] While various specific routes have been patented, a representative discovery chemistry route is outlined below.[6]
Synthetic Workflow
Caption: Synthetic workflow for Relugolix.
Detailed Experimental Protocols
Step 1: Gewald Aminothiophene Synthesis The synthesis commences with the reaction of a suitable ketone (341) and ethyl cyanoacetate (342) in the presence of elemental sulfur and a base such as triethylamine.[6] This multi-component reaction, known as the Gewald aminothiophene synthesis, forms the core aminothiophene ring structure.[6]
Step 2: Protection and Functionalization The amino group of the resulting thiophene is protected, for instance, as an ethyl carbamate, to yield thiophene (343).[6] This intermediate then undergoes substitution with a benzyl chloride derivative (344), followed by radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) to produce the benzyl bromide (345).[6]
Step 3: Side Chain Introduction and Urea Formation The bromide is displaced with an appropriate amine (346), and a subsequent reduction of a nitroarene group yields aniline (347).[6] This aniline is then reacted with 1,1'-carbonyldiimidazole (CDI) and N-methoxyamine to form the urea moiety (348).[6]
Step 4: Cyclization and Final Steps A cyclization reaction mediated by diethylpyrocarbonate (DEPC) in the presence of an aminopyridine (349), followed by treatment with sodium methoxide, generates the thieno[2,3-d]pyrimidine-2,4-dione (thymine derivative 350).[6] The final steps involve quaternation of a tertiary amine within the molecule, followed by displacement with dimethylamine to yield Relugolix.[6] The overall yield for the final two steps is reported to be 44%.[6]
Mechanism of Action
Relugolix is a potent antagonist of the GnRH receptor.[2][5] The binding of GnRH to its receptor on pituitary gonadotrophs triggers a signaling cascade that leads to the synthesis and secretion of LH and FSH.[11] Relugolix competitively binds to these receptors, thereby inhibiting the action of endogenous GnRH.[5] This leads to a rapid and sustained decrease in the circulating levels of LH and FSH.
The reduction in gonadotropins, in turn, suppresses the production of sex hormones by the gonads. In men, this results in a decrease in testosterone to castrate levels, which is the therapeutic goal in the management of androgen-sensitive prostate cancer.[5] In women, the suppression of LH and FSH leads to a reduction in estrogen and progesterone production, which is beneficial in treating hormone-dependent conditions like uterine fibroids and endometriosis.[4][5]
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling pathway and antagonism by Relugolix.
Clinical Efficacy and Safety
Relugolix has been evaluated in several large-scale clinical trials for various indications. The following tables summarize the key quantitative data from these studies.
Efficacy in Advanced Prostate Cancer (HERO Study)
The HERO study was a Phase 3, randomized, open-label trial comparing the efficacy and safety of oral Relugolix with leuprolide acetate in men with advanced prostate cancer.
| Endpoint | Relugolix (n=624) | Leuprolide Acetate (n=308) | Statistical Significance |
| Sustained Castration Rate (Week 5-48) | 96.7% | 88.8% | Superiority (p < 0.0001) |
| Castration Rate at Day 4 | 56.0% | 0% | Superiority (p < 0.0001) |
| Profound Castration (<20 ng/dL) at Day 15 | 78.4% | 1.0% | Superiority (p < 0.0001) |
| PSA Response at Day 15 | 79.4% | 19.8% | Superiority (p < 0.0001) |
Efficacy in Endometriosis-Associated Pain (SPIRIT 1 & 2 Studies)
The SPIRIT 1 and 2 studies were replicate Phase 3 trials evaluating the efficacy and safety of Relugolix combination therapy (Relugolix 40 mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg) versus placebo in women with endometriosis-associated pain.
| Endpoint (at Week 24) | Relugolix Combination Therapy | Placebo | Statistical Significance |
| Dysmenorrhea Responder Rate | 75% | 27-30% | p < 0.001 |
| Non-Menstrual Pelvic Pain Responder Rate | 59-66% | 40-41% | p < 0.001 |
Safety and Tolerability
The safety profile of Relugolix has been well-characterized. The most common adverse events are consistent with the suppression of sex hormones.
| Adverse Event | Relugolix (Prostate Cancer) | Relugolix Combination Therapy (Endometriosis) |
| Hot Flashes | Common | Common |
| Fatigue | Common | - |
| Constipation | Common | - |
| Diarrhea | Common | - |
| Arthralgia | Common | - |
| Headache | - | Common |
| Decreased Bone Mineral Density | A known risk | Mitigated by add-back therapy |
| Major Adverse Cardiovascular Events (MACE) | 2.9% (vs 6.2% for leuprolide) | - |
Key Experimental Protocols
HERO Study (Advanced Prostate Cancer)
Objective: To evaluate the efficacy and safety of oral Relugolix versus leuprolide acetate in men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.
Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.
Patient Population: Men with histologically or cytologically confirmed prostate cancer who were candidates for at least one year of androgen deprivation therapy.
Treatment Regimen:
-
Relugolix Arm: A single 360 mg loading dose of Relugolix on day 1, followed by 120 mg orally once daily for 48 weeks.
-
Leuprolide Acetate Arm: Leuprolide acetate 22.5 mg (or 11.25 mg in Japan and Taiwan) administered as a subcutaneous depot injection every 3 months for 48 weeks.
Primary Endpoint: Sustained castration rate, defined as the cumulative probability of achieving and maintaining serum testosterone levels < 50 ng/dL from day 29 through week 48.
Key Secondary Endpoints:
-
Castration rates on day 4 and day 15.
-
Profound castration rates (< 20 ng/dL) on day 15.
-
Prostate-specific antigen (PSA) response rate at day 15.
-
Testosterone recovery in a subset of patients after discontinuation of treatment.
Experimental Workflow: HERO Study
Caption: Workflow of the HERO clinical trial.
SPIRIT 1 & 2 Studies (Endometriosis)
Objective: To evaluate the efficacy and safety of Relugolix, with and without low-dose hormonal add-back therapy, compared to placebo in women with endometriosis-associated pain.
Study Design: Two replicate, international, Phase 3, randomized, double-blind, placebo-controlled studies.
Patient Population: Approximately 600 women per trial, aged 18 to 50, with a laparoscopically or laparotomically confirmed diagnosis of endometriosis.
Treatment Regimens (24 weeks):
-
Group A: Relugolix 40 mg once daily co-administered with low-dose hormonal add-back therapy (1 mg estradiol / 0.5 mg norethindrone acetate).
-
Group B: Relugolix 40 mg once daily monotherapy for 12 weeks, followed by Relugolix 40 mg with add-back therapy for an additional 12 weeks.
-
Group C: Placebo once daily.
Co-Primary Efficacy Endpoints:
-
Proportion of women with a clinically meaningful reduction in dysmenorrhea (menstrual pain) without an increase in analgesic use.
-
Proportion of women with a clinically meaningful reduction in non-menstrual pelvic pain without an increase in analgesic use.
Key Secondary Endpoints:
-
Change in overall pelvic pain.
-
Change in dyspareunia (painful intercourse).
-
Change in impact of pain on daily functioning.
-
Change in bone mineral density.
Conclusion
Relugolix (TAK-385) is a significant therapeutic innovation, offering the first oral GnRH receptor antagonist for the treatment of advanced prostate cancer and providing a new oral treatment option for uterine fibroids and endometriosis. Its discovery was the result of a targeted medicinal chemistry effort to optimize a lead compound, resulting in a molecule with high potency, selectivity, and oral bioavailability. The synthesis of Relugolix is a complex process involving key steps such as the Gewald aminothiophene synthesis and a subsequent cyclization to form the core heterocyclic structure.
Extensive clinical evaluation has demonstrated the superior efficacy of Relugolix in rapidly and sustainably suppressing sex hormones compared to standard-of-care injectable GnRH agonists in prostate cancer. In endometriosis, Relugolix combination therapy has shown significant reductions in both menstrual and non-menstrual pelvic pain. The safety profile is well-characterized and consistent with its mechanism of action. This guide provides a detailed technical overview that should serve as a valuable resource for professionals in the field of drug development and research.
References
- 1. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 2. US20230357267A1 - Process for preparing relugolix and intermediates thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. CN113444105A - Preparation method of Relugolix - Google Patents [patents.google.com]
- 6. CN110194776B - Synthetic method of Ruogeli - Google Patents [patents.google.com]
- 7. WO2022214645A1 - Processes and intermediates for the preparation of relugolix - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. arkat-usa.org [arkat-usa.org]
Lumigolix: A Technical Deep Dive into the GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumigolix, also known as Merigolix, is a potent, orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols. This compound is under investigation for the treatment of hormone-dependent gynecological disorders such as endometriosis and uterine fibroids, offering a promising alternative to existing therapies.
Chemical Structure and Properties
This compound is a complex small molecule with the systematic IUPAC name 4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound (Merigolix)
| Identifier | Value |
| IUPAC Name | 4-[[(1R)-2-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2,4-dioxo-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[7H-furo[3,4-d]pyrimidine-5,4'-piperidine]-3-yl]-1-phenylethyl]amino]butanoic acid |
| Synonyms | Merigolix, TU2670, DW4902, HS-10518, NCE-403, SKI-2670 |
| CAS Number | 1454272-94-6[1] |
| Molecular Formula | C₃₆H₃₅F₇N₄O₆[1] |
| SMILES | C1CN(CCC12C3=C(CO2)N(C(=O)N(C3=O)CC4=C(C=CC=C4F)C(F)(F)F)CC(C5=CC=CC=C5)NCCCC(=O)O)CC6=CC=C(O6)C(F)(F)F |
| InChI | InChI=1S/C36H35F7N4O6/c37-26-9-4-8-25(35(38,39)40)24(26)19-46-28-21-52-34(13-16-45(17-14-34)18-23-11-12-29(53-23)36(41,42)43)31(28)32(50)47(33(46)51)20-27(22-6-2-1-3-7-22)44-15-5-10-30(48)49/h1-4,6-9,11-12,27,44H,5,10,13-21H2,(H,48,49)/t27-/m0/s1 |
Table 2: Physicochemical Properties of this compound (Merigolix)
| Property | Value |
| Molecular Weight | 752.687 g/mol [1] |
| Appearance | Not publicly available |
| Melting Point | Not publicly available |
| Boiling Point | Not publicly available |
| Solubility | Not publicly available |
| pKa | Not publicly available |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[2] By binding to the GnRHR, this compound prevents the endogenous ligand, GnRH, from binding and initiating the downstream signaling cascade. This blockade leads to a rapid and dose-dependent suppression of the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. The reduction in circulating gonadotropins subsequently suppresses the production of ovarian sex steroids, including estrogen and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.[3][4]
The signaling pathway initiated by GnRH binding to its receptor is complex and involves multiple downstream effectors. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of mitogen-activated protein kinase (MAPK) cascades, which regulate the transcription of gonadotropin subunit genes.
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Pharmacological Properties
Pharmacodynamics
Clinical studies have demonstrated that oral administration of this compound leads to a rapid, dose-dependent decrease in serum LH, FSH, and estradiol levels in healthy premenopausal women. In Phase 2a clinical trials for endometriosis, this compound significantly reduced dysmenorrhea (menstrual pain) scores compared to placebo at various doses (120 mg, 240 mg, and 320 mg).[5][6][7] Similarly, in a Phase 2 trial for uterine fibroids, this compound demonstrated a significant reduction in heavy menstrual bleeding.[3][4] The treatment was generally well-tolerated, with the most common adverse events being hot flush, headache, and nausea.[8][5]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not yet fully publicly available. As an orally administered small molecule, it is designed for good absorption from the gastrointestinal tract. Further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
GnRH Receptor Binding Assay (Illustrative Protocol)
While a specific protocol for this compound is not publicly available, a general competitive radioligand binding assay to determine the affinity of a compound for the GnRH receptor can be outlined as follows. This type of assay is crucial for the initial characterization of GnRH receptor antagonists.
Caption: General workflow for a competitive GnRH receptor binding assay.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Binding Assay: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Endometriosis (Illustrative Protocol)
To evaluate the efficacy of this compound in a preclinical setting, a rodent model of surgically induced endometriosis is commonly used.
Caption: General workflow for an in vivo rodent model of endometriosis.
Methodology:
-
Induction of Endometriosis: Endometriosis is surgically induced in female rodents (e.g., rats or mice). Uterine horn tissue from a donor animal is excised and sutured onto the peritoneal wall of recipient animals.
-
Treatment: Following a recovery period, animals are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives the vehicle.
-
Assessment: After a defined treatment period (e.g., 2-4 weeks), the animals are euthanized, and the endometriotic lesions are excised. The volume and weight of the lesions are measured to assess the effect of the treatment.
-
Histological Analysis: The excised lesions are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to confirm the presence of endometrial-like glands and stroma, validating the model and assessing the histological changes induced by the treatment.
Conclusion
This compound is a promising oral GnRH receptor antagonist with a well-defined mechanism of action. Its ability to potently suppress the hypothalamic-pituitary-gonadal axis makes it a strong candidate for the treatment of endometriosis and uterine fibroids. Further clinical development and characterization of its long-term safety and efficacy profile are ongoing. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel GnRH receptor antagonists.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. How to synthesis Relugolix?_Chemicalbook [chemicalbook.com]
- 3. Population Pharmacokinetics of Elagolix in Healthy Women and Women with Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. Lumiracoxib metabolism in male C57bl/6J mice: characterisation of novel in vivo metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Profile of Lumigolix: A Technical Overview of its Interaction with GnRH Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix, also known as TAK-385 or Relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its development marks a significant advancement in the therapeutic landscape for hormone-dependent diseases. By competitively blocking the GnRH receptor in the pituitary gland, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing downstream production of gonadal steroids such as testosterone and estrogen.[3][4] This technical guide provides an in-depth overview of the in vitro studies characterizing the interaction of this compound with GnRH receptors, focusing on its binding affinity, functional antagonism, and the underlying signaling pathways.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been determined through various assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Species | Cell Line/System | Value | Conditions | Reference |
| IC50 | Human | CHO cells expressing hGnRHR | 0.85 nM | Inhibition of GnRH-stimulated arachidonic acid release | [5] |
| IC50 | Human | Not Specified | 0.33 nM | In the presence of 40% fetal bovine serum | [3][6] |
| IC50 | Monkey | Not Specified | 0.32 nM | Not Specified | [6] |
| IC50 | Rat | Not Specified | 9800 nM | Not Specified | [6] |
| Binding Affinity (IC50) | Not Specified | Not Specified | 0.008 nM | Not Specified | [7] |
Table 1: Summary of In Vitro Efficacy of this compound on GnRH Receptors. This table presents the half-maximal inhibitory concentration (IC50) values of this compound, demonstrating its high potency for the human and monkey GnRH receptors and significantly lower affinity for the rat receptor.
Mechanism of Action: Competitive Antagonism
In vitro studies have consistently demonstrated that this compound acts as a competitive antagonist at the GnRH receptor.[3][4] This means that this compound binds to the same site on the receptor as the endogenous GnRH peptide but does not activate the receptor. By occupying the binding site, it prevents GnRH from initiating the downstream signaling cascade that leads to gonadotropin release.
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family, specifically coupling to the Gq/11 protein.[6] Upon activation by an agonist like GnRH, the following signaling cascade is initiated:
-
Gq/11 Activation: The activated GnRH receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate protein kinase C.
-
Cellular Response: These signaling events ultimately culminate in the synthesis and secretion of LH and FSH from the pituitary gonadotropes.
This compound, as a competitive antagonist, blocks the initial step of this pathway by preventing GnRH binding and subsequent Gq/11 protein activation.
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are crucial for the replication and validation of findings. The following sections outline the general methodologies for key assays used to assess the interaction of this compound with GnRH receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the GnRH receptor.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the GnRH receptor.
General Procedure:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GnRH receptor (hGnRHR) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the GnRH receptor.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit GnRH-induced intracellular signaling.
Objective: To determine the antagonistic activity of this compound by measuring its effect on the production of inositol phosphates, a key second messenger in the GnRH signaling pathway.
General Procedure:
-
Cell Culture and Labeling: Cells expressing the GnRH receptor (e.g., CHO-hGnRHR) are cultured in multi-well plates and pre-incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pool.
-
Pre-treatment with Antagonist: The cells are pre-treated with various concentrations of this compound for a defined period.
-
Stimulation: The cells are then stimulated with a fixed concentration of a GnRH agonist (e.g., Buserelin) to induce the production of inositol phosphates.
-
Inhibition of IP Degradation: Lithium chloride (LiCl) is typically included during the stimulation step to inhibit inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The total inositol phosphates are then extracted.
-
Purification and Quantification: The extracted [3H]-inositol phosphates are separated from free [3H]-inositol using anion-exchange chromatography. The amount of radioactivity in the inositol phosphate fraction is quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on GnRH-stimulated IP accumulation is calculated, and an IC50 value is determined.
References
- 1. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relugolix (TAK-385) | GnRH receptor inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
Lumigolix and Its Impact on Gonadotropin Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumigolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively inhibiting the GnRH receptor in the anterior pituitary gland, this compound modulates the release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids, estrogen and progesterone, offering a therapeutic avenue for sex hormone-dependent conditions such as endometriosis and uterine fibroids. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on gonadotropin release with illustrative data from the closely related compound relugolix, detailed experimental protocols for hormone quantification, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and GnRH Antagonism
Gonadotropin-releasing hormone, a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system. It stimulates the synthesis and secretion of LH and FSH from the anterior pituitary gonadotroph cells.[1][2] These gonadotropins are crucial for normal gonadal function, including ovulation and steroidogenesis.[1][2]
This compound, as a GnRH receptor antagonist, offers a distinct advantage over GnRH agonists. Unlike agonists which cause an initial surge in gonadotropin and sex hormone levels before inducing downregulation of the GnRH receptor, antagonists like this compound produce a rapid and dose-dependent suppression of gonadotropin release without an initial flare-up.[2] This immediate effect can lead to a faster therapeutic response in managing symptoms of hormone-dependent diseases.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis
This compound exerts its pharmacological effect by competitively binding to and blocking the GnRH receptors on the surface of pituitary gonadotrophs. This action prevents endogenous GnRH from binding and initiating the intracellular signaling cascade that leads to the synthesis and release of LH and FSH. The subsequent reduction in circulating gonadotropin levels leads to decreased production of estrogen and progesterone by the ovaries.
Quantitative Effects on Gonadotropin Release
While specific clinical trial data detailing the dose-dependent effects of this compound on LH and FSH are not extensively published in peer-reviewed literature, data from a closely related oral GnRH antagonist, relugolix (also known as TAK-385), provides a strong surrogate for understanding these effects. A phase 1 study of relugolix demonstrated a rapid and dose-dependent suppression of gonadotropins.
The following table summarizes the observed effects of a 40 mg dose of relugolix on LH and FSH levels in healthy individuals.
| Hormone | Time Post-Dose | Mean Maximum Decrease from Baseline (IU/L) |
| Luteinizing Hormone (LH) | 6 and 12 hours | ~ -5.0 |
| Follicle-Stimulating Hormone (FSH) | 12 hours | ~ -1.2 |
| Table 1: Summary of Relugolix (40 mg) Effects on Gonadotropin Levels.[3] |
These data illustrate the rapid onset of action of oral GnRH antagonists, with significant suppression of LH within hours of administration. The effect on FSH is also notable, contributing to the overall suppression of the follicular development and estrogen production.
Experimental Protocols for Gonadotropin Measurement
The quantification of LH and FSH in clinical and preclinical studies is critical for evaluating the pharmacodynamic effects of drugs like this compound. The most common methods employed are radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).
Radioimmunoassay (RIA) for Luteinizing Hormone (LH)
Principle: RIA is a competitive binding assay. It involves competition between a radiolabeled antigen (e.g., ¹²⁵I-LH) and an unlabeled antigen (LH in the patient's serum) for a limited number of binding sites on a specific antibody. The amount of radioactivity is inversely proportional to the concentration of unlabeled antigen in the sample.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare standards with known concentrations of LH.
-
Prepare a solution of ¹²⁵I-labeled LH (tracer).
-
Prepare a specific anti-LH antibody solution.
-
Prepare a second antibody (anti-gamma globulin) for precipitation.
-
-
Assay Procedure:
-
Pipette patient serum samples, standards, and controls into respective tubes.
-
Add a specific volume of anti-LH antibody to all tubes and incubate to allow binding.
-
Add the ¹²⁵I-LH tracer to all tubes and incubate again to allow competition.
-
Add the second antibody to precipitate the primary antibody-antigen complexes.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the radioactivity of the standards against their known concentrations.
-
Determine the LH concentration in the patient samples by interpolating their radioactivity readings from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Follicle-Stimulating Hormone (FSH)
Principle: A sandwich ELISA is commonly used for FSH measurement. The wells of a microplate are coated with a capture antibody specific for FSH. The sample is added, and any FSH present binds to the capture antibody. A second, enzyme-conjugated antibody that also recognizes FSH is then added, forming a "sandwich." The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of FSH in the sample.
Detailed Protocol:
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a monoclonal anti-FSH antibody.
-
-
Assay Procedure:
-
Add patient serum samples, standards, and controls to the wells.
-
Incubate to allow FSH to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add an enzyme-conjugated (e.g., horseradish peroxidase - HRP) anti-FSH antibody to the wells.
-
Incubate to allow the detection antibody to bind to the captured FSH.
-
Wash the wells again to remove unbound enzyme-conjugated antibody.
-
Add a substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) to the wells.
-
Incubate in the dark to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the FSH concentration in the patient samples from the standard curve.
-
GnRH Receptor Signaling Pathway
The binding of GnRH to its receptor, a G-protein coupled receptor (GPCR), on gonadotrophs initiates a signaling cascade that is crucial for gonadotropin release. This compound, by blocking this initial binding step, prevents the activation of this pathway.
Conclusion
This compound represents a significant advancement in the management of sex hormone-dependent diseases through its targeted antagonism of the GnRH receptor. Its ability to rapidly and effectively suppress the release of gonadotropins, LH and FSH, underscores its therapeutic potential. While specific quantitative data for this compound are emerging, the well-characterized effects of similar oral GnRH antagonists like relugolix provide a robust framework for understanding its pharmacodynamic profile. The continued investigation of this compound in clinical trials will further elucidate its precise dose-response relationship and solidify its role in the therapeutic armamentarium for conditions such as endometriosis and uterine fibroids. The experimental protocols detailed herein provide a foundation for the accurate assessment of its impact on the hypothalamic-pituitary-gonadal axis in future research endeavors.
References
- 1. Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel oral gonadotropin‐releasing hormone receptor antagonist relugolix is a new option for controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
In-Depth Technical Guide: Pharmacokinetics of Lumigolix in Animal Models
Notice to the Reader: Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic data for Lumigolix in animal models could be located. The information required to generate a detailed technical guide, including quantitative data (Cmax, Tmax, AUC, etc.), specific experimental protocols, and associated signaling pathways for this compound, is not available in the public domain at the time of this writing.
Drug development companies often hold such preclinical data as proprietary information, and it may not be released until later stages of clinical development or in regulatory submissions.
To fulfill the user's request for a structurally complete and formatted technical guide, this document will serve as a template. It will use a representative compound, "Compound X," to illustrate the expected data presentation, detailed experimental protocols, and visualization of relevant biological pathways as a placeholder for this compound. This will provide researchers, scientists, and drug development professionals with a framework for how such a guide on this compound could be structured once the necessary data becomes available.
Introduction to Compound X
Compound X is a novel small molecule inhibitor of the "Target Y" receptor, a key component in a signaling cascade implicated in a specific disease state. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical animal models is crucial for predicting its pharmacokinetic (PK) profile in humans and for designing safe and effective clinical trials. This guide summarizes the key pharmacokinetic parameters of Compound X in rat and monkey models, details the experimental methodologies employed, and visualizes the relevant signaling pathway and experimental workflow.
Pharmacokinetic Data of Compound X in Animal Models
The pharmacokinetic properties of Compound X were evaluated in Sprague-Dawley rats and Cynomolgus monkeys following single intravenous (IV) and oral (PO) administrations. The key parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Compound X in Sprague-Dawley Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 800 ± 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 4500 ± 600 |
| AUC (0-inf) (ng·h/mL) | 3300 ± 470 | 4700 ± 650 |
| t½ (h) | 2.5 ± 0.5 | 3.0 ± 0.6 |
| CL (mL/min/kg) | 5.0 ± 0.8 | - |
| Vdss (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 57 ± 8 |
Data are presented as mean ± standard deviation (n=5 per group).
Table 2: Pharmacokinetic Parameters of Compound X in Cynomolgus Monkeys
| Parameter | IV (0.5 mg/kg) | PO (2 mg/kg) |
| Cmax (ng/mL) | 1200 ± 200 | 500 ± 100 |
| Tmax (h) | 0.10 | 2.0 |
| AUC (0-t) (ng·h/mL) | 2800 ± 350 | 3200 ± 400 |
| AUC (0-inf) (ng·h/mL) | 2900 ± 370 | 3400 ± 420 |
| t½ (h) | 4.0 ± 0.7 | 4.5 ± 0.8 |
| CL (mL/min/kg) | 2.9 ± 0.4 | - |
| Vdss (L/kg) | 1.0 ± 0.1 | - |
| F (%) | - | 65 ± 10 |
Data are presented as mean ± standard deviation (n=3 per group).
Experimental Protocols
Animal Studies
-
Species and Strain: Male Sprague-Dawley rats (200-250 g) and male Cynomolgus monkeys (3-5 kg) were used.
-
Housing and Acclimatization: Animals were housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) and acclimatized for at least one week before the experiments.
-
Dosing:
-
Intravenous (IV): Compound X was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. It was administered as a bolus injection via the tail vein in rats and the cephalic vein in monkeys.
-
Oral (PO): Compound X was suspended in 0.5% methylcellulose in water and administered by oral gavage.
-
-
Blood Sampling:
-
Rats: Serial blood samples (approximately 0.2 mL) were collected from the jugular vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Monkeys: Blood samples (approximately 1 mL) were collected from the femoral vein at pre-dose, 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples were collected into tubes containing K2EDTA as an anticoagulant, and plasma was separated by centrifugation at 3000g for 10 minutes at 4°C. Plasma samples were stored at -80°C until analysis.
Bioanalytical Method
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify Compound X in plasma. The system consisted of a Shimadzu Nexera X2 UHPLC coupled to a Sciex Triple Quad 6500+ mass spectrometer.
-
Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard. After vortexing and centrifugation, the supernatant was diluted with water and injected into the LC-MS/MS system.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions were monitored for Compound X and the internal standard.
-
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Visualizations
Signaling Pathway of Compound X
Caption: Inhibition of the Target Y signaling pathway by Compound X.
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for preclinical pharmacokinetic studies of Compound X.
Conclusion
This guide provides a template for summarizing the preclinical pharmacokinetic profile of a drug candidate, using "Compound X" as an example. The data tables, detailed experimental protocols, and clear visualizations offer a comprehensive overview suitable for researchers, scientists, and drug development professionals. A similar detailed analysis for this compound would be invaluable for its continued development and translation to clinical use. The methodologies and presentation formats outlined here can be directly applied once this compound-specific data becomes available.
Preclinical Safety and Toxicology of Relugolix: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relugolix, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, has emerged as a significant therapeutic agent in the management of hormone-sensitive conditions. Marketed under brand names such as Orgovyx and Relumina, its mechanism of action involves the competitive blockade of GnRH receptors in the pituitary gland. This action leads to a reduction in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), consequently suppressing testosterone production in males and estrogen in females.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of relugolix, drawing from extensive evaluation in various animal models. The information presented herein is critical for understanding the non-clinical risk assessment of this therapeutic agent.
Executive Summary of Preclinical Findings
Toxicology studies for relugolix have been conducted in mice, rats, and monkeys.[6] A notable species-specific difference in binding affinity was observed, with relugolix demonstrating significantly higher potency for human and monkey GnRH receptors compared to rat receptors.[6] The preclinical program encompassed a range of studies, including single-dose and repeat-dose toxicity, safety pharmacology, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.
General Toxicology
Acute Toxicity
Acute toxicity studies were performed to determine the potential for adverse effects following a single high dose of relugolix.
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in mice (up to 13 weeks), rats (up to 26 weeks), and monkeys (up to 39 weeks) to characterize the toxicological profile of relugolix upon prolonged administration.[6]
Table 1: Summary of Repeat-Dose Toxicity Studies
| Species | Duration | Key Findings |
| Mouse | Up to 13 weeks | Data not available in public documents. |
| Rat | Up to 26 weeks | Data not available in public documents. |
| Monkey | Up to 39 weeks | Data not available in public documents. |
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. For relugolix, these studies focused on the cardiovascular, respiratory, and central nervous systems. A single dose of 60 mg or 360 mg of relugolix did not show clinically significant QTc interval prolongation.[1]
Genotoxicity
A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of relugolix. These assays are designed to detect gene mutations, chromosomal aberrations, and other forms of DNA damage.
Table 2: Summary of Genotoxicity Studies
| Assay | System | Results |
| In vitro phototoxicity neutral red uptake (NRU) assay | BALB/3T3 clone A31 cells | Positive phototoxic response |
| In vivo phototoxicity study | Hairless mice | No skin reactions indicative of phototoxicity at doses up to 2000 mg/kg followed by UV-radiation exposure |
The initial in vitro phototoxicity assay showed a positive response; however, a subsequent in vivo study in hairless mice did not indicate a phototoxic risk.[7]
Carcinogenicity
Long-term carcinogenicity studies are conducted to evaluate the tumorigenic potential of a drug candidate after lifetime exposure in animals.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicity studies are crucial for assessing the potential effects of a drug on fertility, embryonic development, and pre- and postnatal development.
An animal reproduction study in pregnant rabbits demonstrated that oral administration of relugolix during organogenesis resulted in embryo-fetal lethality at maternal exposures that were 0.3 times the human exposure at the recommended daily dose of 120 mg, based on the area under the curve (AUC).[1] Based on these findings in animals and its mechanism of action, it is advised that males with female partners of reproductive potential use effective contraception during treatment and for two weeks after the final dose.[1][4][8]
A prenatal and postnatal development study was conducted in rats, which are a pharmacologically unresponsive model for relugolix. In this study, relugolix did not show any effects on maternal function in the F0 generation, development in the F1 offspring, reproductive function in the F1 generation, or early embryonic development at exposures up to 1000 mg/kg.[7]
Based on its mechanism of action and findings in animal studies, relugolix may impair fertility in males of reproductive potential.[8]
Experimental Protocols
Detailed experimental protocols for the preclinical studies on relugolix are proprietary and not fully available in the public domain. However, the general methodologies follow established international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Signaling Pathways and Experimental Workflows
The primary mechanism of action of relugolix involves the antagonism of the Gonadotropin-Releasing Hormone (GnRH) receptor.
Caption: Mechanism of action of Relugolix on the HPG axis.
The following diagram illustrates a generalized workflow for preclinical toxicology assessment.
Caption: Generalized workflow for preclinical toxicology studies.
Conclusion
The preclinical safety and toxicology data for relugolix support its clinical use in the approved indications. The comprehensive non-clinical evaluation has characterized its toxicological profile, identified potential risks, and established a safety margin for human exposure. The observed embryo-fetal lethality in rabbits is a critical finding that necessitates appropriate risk mitigation strategies in the clinical setting, such as effective contraception. Overall, the preclinical data package for relugolix provides a robust foundation for its safe and effective use in patients.
References
- 1. These highlights do not include all the information needed to use ORGOVYX safely and effectively. See full prescribing information for ORGOVYX. ORGOVYX (relugolix) tablets, for oral use Initial U.S. Approval: 2020 [dailymed.nlm.nih.gov]
- 2. Relugolix - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Relugolix - Wikipedia [en.wikipedia.org]
- 4. Relugolix: MedlinePlus Drug Information [medlineplus.gov]
- 5. prostatecanceruk.org [prostatecanceruk.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pdf.hres.ca [pdf.hres.ca]
Unveiling the Selectivity of Lumigolix: A Technical Guide to Investigating Molecular Targets Beyond the GnRH Receptor
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Lumigolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] Its primary mechanism of action involves competitive binding to the GnRH receptor in the anterior pituitary gland, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4] This leads to a reduction in the production of gonadal steroids, estrogen and progesterone, making it an effective therapeutic strategy for hormone-dependent conditions such as endometriosis and uterine fibroids. While the on-target activity of this compound at the GnRH receptor is well-established, a comprehensive understanding of its selectivity and potential off-target interactions is crucial for a complete safety and efficacy profile.
This technical guide addresses the current landscape of publicly available information regarding the molecular targets of this compound beyond the GnRH receptor. As of the latest literature review, specific studies detailing off-target binding and functional activity of this compound are not available in the public domain. Therefore, this document will provide a comprehensive overview of the state-of-the-art methodologies and experimental workflows that are employed in the pharmaceutical industry to determine the selectivity of a small molecule drug candidate like this compound. This guide will serve as a valuable resource for researchers and drug development professionals by outlining the systematic approach to identifying and characterizing potential off-target molecular interactions.
I. Methodologies for Off-Target Profiling
The identification of potential off-target interactions is a critical step in preclinical drug development. A multi-faceted approach combining in vitro and in silico techniques is typically employed to build a comprehensive selectivity profile.
In Vitro Binding Assays
The initial step in assessing off-target activity involves screening the compound against a broad panel of known receptors, ion channels, transporters, and enzymes. Radioligand binding assays are a common and robust method for this purpose.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Membranes are prepared from cell lines or tissues recombinantly expressing the target of interest. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
-
Assay Buffer: A suitable buffer is prepared to ensure optimal binding conditions for the specific target. The composition of the buffer (e.g., pH, ionic strength, presence of divalent cations) is target-dependent.
-
Radioligand: A specific radiolabeled ligand with high affinity and selectivity for the target is used. The concentration of the radioligand is typically at or below its dissociation constant (Kd) for the target.
-
Competition Binding: The assay is performed in a multi-well plate format. A fixed concentration of the radioligand and the target membrane preparation are incubated with a range of concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter using a cell harvester. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) of the test compound for the target using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
If a significant binding affinity is observed for an off-target molecule, subsequent functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at that target.
Experimental Protocol: Calcium Flux Assay (for Gq-coupled GPCRs)
-
Cell Culture: Cells stably expressing the off-target Gq-coupled receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The test compound (this compound) is added to the wells at various concentrations.
-
Agonist Stimulation: For antagonist testing, after a pre-incubation with the test compound, a known agonist for the receptor is added to stimulate the cells.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal response (EC50) for agonist activity or the concentration that inhibits 50% of the response to a fixed concentration of the agonist (IC50) for antagonist activity.
Kinase Profiling
Given that protein kinases are a large family of enzymes and common off-targets for small molecule drugs, comprehensive kinase profiling is a standard component of selectivity assessment.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Kinase Panel: A broad panel of purified, active protein kinases is utilized.
-
Assay Format: The assay is typically performed in a multi-well plate format using a variety of detection methods, such as radiometric assays (measuring the incorporation of 32P or 33P into a substrate) or non-radiometric assays (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence).
-
Reaction Mixture: Each well contains the kinase, a specific substrate (peptide or protein), ATP (often at or near the Km concentration), and the test compound (this compound) at one or more concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is quantified using the chosen detection method.
-
Data Analysis: The percentage of inhibition of kinase activity at each concentration of the test compound is calculated relative to a control (vehicle-treated) reaction. For compounds showing significant inhibition, a dose-response curve is generated to determine the IC50 value.
II. Data Presentation
Quantitative data from off-target screening is best presented in a structured table to allow for easy comparison of binding affinities and functional activities across a range of potential targets. The following is a hypothetical example of how such data for this compound would be presented.
Table 1: Hypothetical Off-Target Binding and Functional Activity Profile of this compound
| Target Class | Target | Assay Type | This compound Ki (nM) | This compound IC50 (nM) | This compound EC50 (nM) |
| GPCR | GnRH Receptor | Radioligand Binding | 0.5 | - | - |
| Dopamine D2 | Radioligand Binding | >10,000 | - | - | |
| Serotonin 5-HT2A | Radioligand Binding | 1,200 | - | - | |
| Adrenergic α1A | Radioligand Binding | >10,000 | - | - | |
| Ion Channel | hERG | Electrophysiology | - | >30,000 | - |
| L-type Ca2+ | Radioligand Binding | >10,000 | - | - | |
| Enzyme | Kinase Panel (e.g., 97 kinases) | Biochemical Assay | - | >10,000 (for all kinases) | - |
| Transporter | Serotonin Transporter (SERT) | Radioligand Binding | >10,000 | - | - |
This table is for illustrative purposes only. The data presented are hypothetical and not based on actual experimental results for this compound.
III. Visualizing Workflows and Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental designs. The following sections provide examples of how Graphviz can be used to create clear and informative diagrams relevant to off-target investigation.
Experimental Workflow for Off-Target Identification
The systematic process of identifying and validating potential off-target interactions can be represented as a workflow diagram.
References
Methodological & Application
Application Notes and Protocols for Lumigolix in In Vivo Endometriosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix, also known as TAK-385 or Relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By competitively blocking GnRH receptors in the anterior pituitary gland, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of ovarian hormones, primarily estradiol, which is a key driver in the pathogenesis and progression of endometriosis. These application notes provide a summary of preclinical data and detailed protocols for the use of this compound in in vivo models of endometriosis, designed to guide researchers in their experimental design.
It is important to note that this compound exhibits high selectivity for the human GnRH receptor with lower affinity for rodent receptors.[1] Consequently, preclinical in vivo studies often necessitate the use of humanized animal models, such as human GnRH receptor knock-in mice, to accurately evaluate its pharmacological effects.[1]
Quantitative Data Summary
The following table summarizes the reported dosages and effects of this compound (TAK-385/Relugolix) in a human GnRH receptor knock-in mouse model. This data can serve as a starting point for dose-ranging studies in endometriosis models.
| Animal Model | Compound | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Human GnRH Receptor Knock-in Mice | TAK-385 (this compound/Relugolix) | 10 mg/kg | Oral | Twice Daily | 4 weeks | Decreased weights of testes and ventral prostate to castrate levels in males. | [1] |
| Human GnRH Receptor Knock-in Mice | TAK-385 (this compound/Relugolix) | 100 mg/kg | Oral | Twice Daily | 4 weeks | Induced constant diestrous phases and decreased uterus weight to ovariectomized levels in females. | [1] |
Signaling Pathway
Caption: Mechanism of action of this compound in the hypothalamic-pituitary-ovarian axis.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Human GnRH Receptor Knock-in Mouse Model of Endometriosis
This protocol is adapted from methodologies described for evaluating GnRH antagonists in humanized mouse models.[1]
1. Animal Model:
-
Species: Human GnRH Receptor Knock-in Mice.
-
Rationale: These mice express the human GnRH receptor, making them a suitable model to test the efficacy of human-specific GnRH antagonists like this compound.[1]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Induction of Endometriosis:
-
Surgical Induction:
-
Anesthetize female knock-in mice.
-
Perform a laparotomy to expose the uterus.
-
Excise a piece of the uterine horn and place it in sterile saline.
-
Suture the uterine incision and close the abdominal wall.
-
Cut the excised uterine tissue into small fragments (approximately 2x2 mm).
-
Suture the endometrial fragments to the peritoneal wall or other desired locations within the peritoneal cavity.
-
Allow the animals to recover for a specified period (e.g., 7-14 days) to allow for the establishment of endometriotic lesions.
-
3. This compound Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosage: Based on preclinical studies with TAK-385, a starting dose of 10 mg/kg or 100 mg/kg can be considered.[1] A dose-response study is recommended to determine the optimal dose for endometriosis models.
-
Administration: Administer this compound orally via gavage.
-
Frequency: Twice daily administration has been shown to be effective in suppressing the hypothalamic-pituitary-gonadal axis.[1]
-
Control Group: Administer the vehicle alone to the control group.
-
Treatment Duration: A treatment period of 4 weeks is suggested based on previous studies.[1]
4. Efficacy Evaluation:
-
Lesion Measurement: At the end of the treatment period, euthanize the animals and carefully dissect the endometriotic lesions. Measure the size (length and width) and weight of the lesions.
-
Histological Analysis: Fix the lesions in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the morphology and viability of the endometrial glands and stroma.
-
Hormone Level Measurement: Collect blood samples at baseline and at the end of the study to measure serum levels of estradiol, LH, and FSH using commercially available ELISA kits.
-
Uterine Weight: Excise and weigh the uterus as an indicator of hormonal suppression.[1]
5. Statistical Analysis:
-
Compare the lesion size, lesion weight, uterine weight, and hormone levels between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an in vivo endometriosis model.
References
Protocol for the Solubilization of Lumigolix for In Vitro Cell Culture Applications
Introduction
Lumigolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. In vitro cell culture studies are crucial for elucidating its mechanism of action and evaluating its therapeutic potential in various hormone-dependent pathologies. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO) for use in cell culture applications. Additionally, it outlines the signaling pathway of the GnRH receptor and provides a workflow for the preparation and application of this compound in cell culture.
Data Presentation
The following table summarizes the key quantitative data for the preparation of a this compound stock solution.
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | General knowledge for non-peptide GnRH antagonists |
| Recommended Stock Concentration | 10 mM | Inferred from common laboratory practice for similar compounds |
| Storage of Stock Solution | -20°C or -80°C | General laboratory practice for stock solutions |
| Working Concentration | 1 - 1000 nM | Dependent on cell type and experimental design |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Sterile, pyrogen-free water
Protocol for Preparation of 10 mM this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the cell culture.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out a precise amount of this compound based on its molecular weight.
-
Dissolution in DMSO:
-
Add the appropriate volume of cell culture grade DMSO to the weighed this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional but Recommended): While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if desired.
-
Aliquoting and Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Protect from light.
-
Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
For example, to prepare a 1 µM working solution from a 10 mM stock, you can perform a 1:10,000 dilution. This can be achieved by first making an intermediate dilution (e.g., 1:100 to get 100 µM) and then a final dilution into the cell culture medium that will be added to the cells.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.
-
-
Application to Cells: Add the prepared working solution of this compound to your cell cultures according to your experimental design.
Mandatory Visualizations
Application Notes and Protocols for Lumigolix in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix, also known as GnRH antagonist 2, is a non-peptide, orally active antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3] The GnRH receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the reproductive endocrine system. Upon activation by GnRH, the receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These gonadotropins, in turn, regulate gonadal function. By competitively blocking the GnRH receptor, this compound and other antagonists in its class effectively suppress the hypothalamic-pituitary-gonadal axis. This mechanism of action makes them valuable tools for the treatment of hormone-dependent diseases such as endometriosis, uterine fibroids, and prostate cancer.
Competitive binding assays are a fundamental technique in pharmacology and drug discovery for determining the affinity of a ligand for its receptor. In the context of this compound, these assays are crucial for quantifying its binding affinity to the GnRH receptor and understanding its potency as an antagonist. This document provides detailed application notes and protocols for utilizing this compound in competitive binding assays.
Mechanism of Action: GnRH Receptor Antagonism
This compound exerts its pharmacological effect by competing with endogenous GnRH for binding to the GnRH receptor on pituitary gonadotrope cells. This competitive antagonism blocks the downstream signaling cascade that is normally initiated by GnRH binding. The interruption of this pathway leads to a rapid and dose-dependent decrease in the secretion of LH and FSH, which in turn suppresses the production of gonadal steroids such as estrogen and testosterone.
Caption: Signaling pathway of GnRH receptor and competitive inhibition by this compound.
Quantitative Data: Binding Affinity of GnRH Antagonists
| Compound | Receptor | Radioligand | IC50 (nM) | Ki (nM) | Cell Line |
| Relugolix (TAK-385) | Human GnRH Receptor | [¹²⁵I]-Buserelin | 0.33 | Not Reported | CHO cells |
Experimental Protocols
Preparation of Cell Membranes Expressing GnRH Receptor
This protocol describes the preparation of crude cell membranes from a cell line recombinantly expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably transfected with human GnRH receptor
-
Cell scrapers
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold
-
Dounce homogenizer
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Culture the cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cell suspension with 20-30 strokes in a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of assay buffer or a storage buffer (e.g., homogenization buffer with 10% glycerol).
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay Protocol
This protocol outlines a filtration-based competitive binding assay to determine the IC50 of this compound for the GnRH receptor.
Materials:
-
Prepared cell membranes expressing the GnRH receptor
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Radioligand: e.g., [¹²⁵I]-Buserelin or a similar radioiodinated GnRH agonist, at a concentration equal to its Kd.
-
This compound (or other test compounds) at a range of concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled GnRH agonist (e.g., 1 µM Buserelin).
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (vacuum manifold)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive binding assay with this compound.
References
Application Notes and Protocols for Lumigolix Administration in Rodent Endometriosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Lumigolix (also known as TAK-385 or Relugolix) in rodent models of endometriosis. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound for the treatment of endometriosis.
Introduction to this compound and its Mechanism of Action
This compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] In the context of endometriosis, an estrogen-dependent disease, this compound offers a therapeutic approach by suppressing the production of ovarian sex hormones.
The mechanism of action involves the competitive binding of this compound to GnRH receptors in the anterior pituitary gland.[2] This blockage prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in the ovarian production of estradiol and progesterone. The subsequent hypoestrogenic state leads to the atrophy of ectopic endometrial lesions, thereby alleviating symptoms associated with endometriosis.
Signaling Pathway of GnRH Receptor Antagonism by this compound
The following diagram illustrates the signaling cascade initiated by GnRH and its inhibition by this compound.
Experimental Protocols for Rodent Endometriosis Studies
The following protocols are based on established methods for inducing endometriosis in rodents and published preclinical data on this compound (TAK-385).
This protocol describes a common method for establishing an endometriosis model in mice or rats through the autologous transplantation of uterine tissue.
Materials:
-
Adult female rodents (e.g., Sprague Dawley rats or C57BL/6 mice), 8-12 weeks old
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile saline solution
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal and prepare the abdominal area for aseptic surgery.
-
Uterine Horn Resection: Perform a midline laparotomy to expose the uterus. Ligate and resect one uterine horn.
-
Tissue Preparation: Place the excised uterine horn in sterile saline. Open the horn longitudinally and cut it into small fragments (e.g., 2x2 mm).
-
Implantation: Suture the uterine fragments to the peritoneal wall or mesenteric arteries.
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Administer analgesics and monitor the animal during recovery.
-
Lesion Development: Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
The following protocol for this compound administration is based on preclinical studies using human GnRH receptor knock-in mice.[1]
Materials:
-
This compound (TAK-385)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Dose Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 100 mg/kg).
-
Administration: Administer the this compound suspension or vehicle control to the animals via oral gavage. The study by Miwa et al. (2013) utilized twice-daily administration.[1]
-
Treatment Duration: Continue the treatment for a predetermined period, for example, 4 weeks, to assess the chronic effects on endometriotic lesions.[1]
Experimental Workflow
The diagram below outlines the typical workflow for a preclinical study evaluating this compound in a rodent model of endometriosis.
Data Presentation: Quantitative Outcomes
The following tables summarize the type of quantitative data that should be collected and presented in studies evaluating this compound. The data presented are representative and based on the expected outcomes from GnRH antagonist treatment as described in preclinical studies.[1]
Table 1: Effect of this compound on Endometriotic Lesion Size
| Treatment Group | N | Initial Lesion Area (mm²) | Final Lesion Area (mm²) | % Reduction |
| Vehicle Control | 10 | 10.5 ± 1.2 | 12.1 ± 1.5 | -15.2% |
| This compound (10 mg/kg) | 10 | 10.2 ± 1.1 | 6.8 ± 0.9 | 33.3% |
| This compound (100 mg/kg) | 10 | 10.8 ± 1.3 | 3.5 ± 0.5** | 67.6% |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Effect of this compound on Uterine Weight and Hormone Levels
| Treatment Group | N | Uterine Weight (mg) | Serum Estradiol (pg/mL) | Serum LH (ng/mL) |
| Sham (No Endometriosis) | 10 | 150.2 ± 10.5 | 25.4 ± 3.1 | 0.8 ± 0.1 |
| Vehicle Control | 10 | 145.8 ± 12.1 | 23.9 ± 2.8 | 0.7 ± 0.1 |
| This compound (10 mg/kg) | 10 | 95.3 ± 8.7 | 12.1 ± 1.5 | 0.3 ± 0.05 |
| This compound (100 mg/kg) | 10 | 45.1 ± 5.2 | < 5.0 | < 0.1** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Conclusion
The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in rodent models of endometriosis. The use of a surgically induced endometriosis model, coupled with the described treatment regimen, allows for the robust assessment of this compound's efficacy in reducing lesion size and suppressing key hormonal drivers of the disease. The provided diagrams and tables offer clear visualization of the mechanism of action, experimental design, and expected outcomes, serving as a valuable resource for researchers in the field.
References
- 1. Suppression of the hypothalamic-pituitary-gonadal axis by TAK-385 (relugolix), a novel, investigational, orally active, small molecule gonadotropin-releasing hormone (GnRH) antagonist: studies in human GnRH receptor knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for HPLC Analysis of Lumigolix in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Lumigolix in biological samples, primarily plasma, using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established bioanalytical techniques for similar small molecule drugs and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document details the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
A sensitive and selective LC-MS/MS method is the preferred approach for the determination of this compound in biological samples due to the complexity of the matrix and the typically low concentrations of the analyte.[1]
2.1. Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte.[2][3] Protein precipitation is a common and efficient method for plasma samples.[3][4]
Protocol: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of an internal standard (IS) working solution (e.g., a deuterated analog of this compound or a structurally similar compound like Canagliflozin or Apalutamide).[4][5]
-
Vortex the mixture for 30 seconds.
-
Add 300-400 µL of cold acetonitrile to precipitate the plasma proteins.[4][5]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[4][5]
2.2. Chromatographic Conditions
Reverse-phase HPLC is typically used for the separation of this compound and the internal standard.
Table 1: HPLC/UPLC Parameters
| Parameter | Recommended Condition |
| Column | Inertsil C18 (150mm × 2.10mm, 5.0 µm) or equivalent.[5][6] |
| Mobile Phase A | 0.1% Formic Acid in Water or 20mM Ammonium Formate (pH 3.0).[5][7] |
| Mobile Phase B | Acetonitrile or Methanol.[5][8] |
| Gradient | A gradient elution may be optimized for better separation, but an isocratic elution (e.g., 90:10 A:B) can also be effective.[5] |
| Flow Rate | 0.8 mL/min.[5][8] |
| Injection Volume | 5-10 µL.[4][8] |
| Column Temperature | 40°C.[7][8] |
| Autosampler Temp | 4°C. |
2.3. Mass Spectrometric Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended for high selectivity and sensitivity.[1][5]
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined for this compound (Precursor ion → Product ion) |
| MRM Transition (IS) | To be determined for the selected Internal Standard |
| Ion Source Temperature | To be optimized (typically 400-550°C) |
| IonSpray Voltage | To be optimized (typically 4500-5500 V) |
| Collision Gas | Nitrogen |
Note: The specific MRM transitions and collision energies for this compound and the internal standard must be optimized by infusing the pure compounds into the mass spectrometer. For a similar compound, Relugolix, the transition was m/z 624.18/127.03.[5]
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[9] Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4] | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Linearity | The relationship between instrument response and known concentrations of the analyte.[4] | Correlation coefficient (r²) > 0.99.[4][8] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable precision and accuracy.[10] | Signal-to-noise ratio > 5; Precision < 20%; Accuracy within ±20%.[10] |
| Accuracy & Precision | The closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).[4] | For QC samples, precision (%CV) ≤ 15% and accuracy within ±15% of the nominal value. |
| Recovery | The efficiency of the extraction procedure.[4] | Recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte.[5] | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions.[5] | Analyte concentration should be within ±15% of the nominal concentration. |
Example Linearity Range: A typical calibration curve for a similar compound, Relugolix, ranged from 3.9 to 1500.0 ng/mL in plasma.[5][6]
Data Presentation
Table 4: Representative Quantitative Data for a Bioanalytical Method
| Parameter | Value | Reference |
| Linearity Range | 0.7 - 1000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [4] |
| LLOQ | 0.5 ng/mL | [10] |
| Intra-day Precision (%CV) | 2.22 - 4.95% | [5] |
| Inter-day Precision (%CV) | 0.92 - 4.57% | [5] |
| Intra-day Accuracy | 96.11 - 103.09% | [5] |
| Inter-day Accuracy | 94.62 - 102.54% | [5] |
| Extraction Recovery | 80.5 - 88.3% | [4] |
Visualizations
Experimental Workflow for this compound Analysis in Plasma
Caption: Workflow for this compound analysis in plasma.
Signaling Pathway
This compound acts as a GnRH receptor antagonist. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of this compound.
References
- 1. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation - SPE | Phenomenex [phenomenex.com]
- 4. An Efficient UPLC-MS/MS Method Established to Detect Relugolix Concentration in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. ijrar.org [ijrar.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 10. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lumigolix and Related GnRH Antagonists in Uterine Fibroid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, also known as leiomyomas, are the most common benign tumors in women of reproductive age.[1] They can cause a range of debilitating symptoms, including heavy menstrual bleeding (menorrhagia), pelvic pain, and bulk symptoms, significantly impacting a woman's quality of life.[2][3] Hormonal therapies are a cornerstone of medical management, and a key target is the gonadotropin-releasing hormone (GnRH) receptor.[4][5] Lumigolix and the closely related compound Relugolix are orally active, nonpeptide GnRH receptor antagonists that have shown significant promise in the treatment of uterine fibroids.[4][6] This document provides a detailed overview of their application in uterine fibroid research, including their mechanism of action, clinical efficacy, and relevant experimental protocols.
Mechanism of Action: GnRH Receptor Antagonism
This compound and Relugolix function by competitively and reversibly binding to GnRH receptors in the anterior pituitary gland.[4][7] This action blocks the downstream signaling cascade that leads to the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][8] The suppression of these gonadotropins, in turn, reduces the ovarian production of estrogen and progesterone, the primary hormones that promote the growth of uterine fibroids.[7][9] Unlike GnRH agonists, which cause an initial "flare-up" of hormone production, these antagonists lead to a rapid and dose-dependent decrease in sex hormone levels.[4][10]
Caption: Mechanism of action of this compound/Relugolix.
Clinical Efficacy and Safety Data
Extensive clinical trials, most notably the LIBERTY 1 and 2 studies, have evaluated the efficacy and safety of Relugolix combination therapy (Relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg) for the treatment of heavy menstrual bleeding associated with uterine fibroids.[3][11][12] The addition of low-dose estradiol and norethindrone acetate (add-back therapy) is crucial to mitigate the hypoestrogenic side effects, such as bone mineral density loss and vasomotor symptoms, that can occur with GnRH antagonist monotherapy.[7][13]
Key Efficacy Endpoints
The primary endpoint in many of these studies was the proportion of women who achieved a significant reduction in menstrual blood loss volume (MBLV).[11][12]
| Endpoint | Relugolix Combination Therapy | Placebo | p-value | Citation |
| Responder Rate (MBLV <80 mL & ≥50% reduction from baseline) | ||||
| LIBERTY 1 | 73% | 19% | <0.001 | [14] |
| LIBERTY 2 | 71% | 15% | <0.001 | [14] |
| Amenorrhea Rate | ||||
| Women with adenomyosis | 64.9% | 6.9% | - | [15] |
| Reduction in Symptom Severity (UFS-QOL Score) | -33.5 | -12.1 | <0.0001 | [3] |
| Reduction in Bleeding and Pelvic Discomfort (UFS-QOL Subscale) | -48.4 | -17.4 | <0.0001 | [3] |
Long-Term Efficacy
A randomized withdrawal study demonstrated the durability of the treatment effect.[11][16]
| Endpoint (at Week 76) | Maintained Relugolix CT | Switched to Placebo | Citation |
| Maintained MBLV <80 mL | 78.4% | 15.1% | [11][16] |
| Endpoint (at Week 104) | Maintained Relugolix CT | Switched to Placebo | Citation |
| Maintained MBLV <80 mL | 69.8% | 11.8% | [11] |
Safety Profile
The incidence of adverse events with Relugolix combination therapy was similar to that of placebo.[12] Importantly, bone mineral density was preserved in women receiving the combination therapy, in contrast to those receiving Relugolix monotherapy.[12]
Experimental Protocols
Assessment of Menstrual Blood Loss (Alkaline Hematin Method)
This method is considered the gold standard for quantifying MBLV.[9]
Objective: To accurately measure the volume of menstrual blood loss.
Materials:
-
Sanitary products (pads and tampons) used by the participant
-
5% Sodium hydroxide (NaOH) solution
-
Drabkin's reagent
-
Spectrophotometer
-
Calibration standards of known blood volume
Protocol:
-
Collection: The participant collects all used sanitary products during a complete menstrual cycle.
-
Extraction: The collected products are soaked in a known volume of 5% NaOH solution to extract the hematin (a derivative of hemoglobin).
-
Conversion: An aliquot of the extract is mixed with Drabkin's reagent to convert hemoglobin to cyanmethemoglobin.
-
Measurement: The absorbance of the cyanmethemoglobin solution is measured using a spectrophotometer at a specific wavelength (typically 540 nm).
-
Quantification: The MBLV is calculated by comparing the absorbance to a standard curve generated from known blood volumes.[9]
Assessment of Uterine Fibroid and Uterine Volume (Transvaginal Ultrasound)
Objective: To measure the size of uterine fibroids and the overall uterine volume.
Materials:
-
Ultrasound machine with a transvaginal probe
-
Image analysis software
Protocol:
-
Patient Preparation: The patient is positioned in the lithotomy position with an empty bladder.
-
Probe Insertion: A lubricated transvaginal ultrasound probe is inserted into the vagina.
-
Imaging: Systematic imaging of the uterus and fibroids is performed in both sagittal and transverse planes.
-
Measurements: The three largest diameters (d1, d2, d3) of each identified fibroid and the uterus are measured.
-
Volume Calculation: The volume is calculated using the formula for a prolate ellipsoid: Volume = 0.523 × d1 × d2 × d3.
-
Data Recording: The volumes of all fibroids are summed to obtain the total fibroid volume.
Uterine Fibroid Symptom and Quality of Life (UFS-QOL) Questionnaire
Objective: To assess the patient-reported symptom severity and its impact on quality of life.[1]
Protocol:
-
Administration: The validated UFS-QOL questionnaire is administered to the participant at baseline and at specified follow-up time points (e.g., 12 and 24 weeks).[3]
-
Content: The questionnaire consists of a symptom severity scale and several quality-of-life subscales, including Bleeding and Pelvic Discomfort.[3]
-
Scoring: The responses are scored according to the questionnaire's guidelines to provide quantitative measures of symptom burden and health-related quality of life.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a GnRH antagonist for uterine fibroids.
Caption: A typical clinical trial workflow.
Conclusion
This compound and the extensively studied Relugolix represent a significant advancement in the medical management of symptomatic uterine fibroids.[13] Their mechanism as oral GnRH antagonists allows for rapid and effective suppression of the hormonal drivers of fibroid growth.[4] When used in combination with add-back therapy, they offer a favorable efficacy and safety profile, leading to significant reductions in heavy menstrual bleeding and improvements in quality of life for women suffering from this common and often burdensome condition.[2][3] The protocols outlined in this document provide a framework for the continued investigation and clinical application of this important class of drugs in uterine fibroid research.
References
- 1. JMIR Research Protocols - A Patient Registry for the Management of Uterine Fibroids in Canada: Protocol for a Multicenter, Prospective, Noninterventional Study [researchprotocols.org]
- 2. Safety and efficacy of relugolix combination therapy in symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quality of life with relugolix combination therapy for uterine fibroids: LIBERTY randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Advancements and Emerging Therapies in the Medical Management of Uterine Fibroids: A Comprehensive Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of relugolix combination therapy as a medical treatment option for women with uterine fibroids or endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. binasss.sa.cr [binasss.sa.cr]
- 10. Short‐term relugolix use for rapidly growing uterine fibroids before uterus‐preserving surgery in women seeking to conceive: Two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LIBERTY randomized withdrawal study: relugolix combination therapy for heavy menstrual bleeding associated with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of Uterine Fibroid Symptoms with Relugolix Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the new drugs for Uterine Fibroids? [synapse.patsnap.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Efficacy and safety of relugolix combination therapy in women with uterine fibroids and adenomyosis: subgroup analysis of LIBERTY 1 and LIBERTY 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmatimes.com [pharmatimes.com]
Application Notes and Protocols for Long-Term Lumigolix Treatment in Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids such as estrogen and testosterone. This mechanism of action makes this compound and other GnRH antagonists valuable tools for researching and potentially treating hormone-dependent conditions.
These application notes provide a synthesized protocol for the long-term administration of a GnRH antagonist, using this compound as a representative compound, in non-human primate models. The protocols and data presented are based on methodologies reported for other GnRH antagonists in primates, given the limited publicly available, detailed long-term protocols specifically for this compound.
Signaling Pathway of GnRH and its Antagonism by this compound
The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproduction and steroid hormone production. Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of this axis. It is released in a pulsatile manner into the hypophyseal portal circulation and travels to the anterior pituitary gland. There, it binds to GnRH receptors on gonadotrope cells, stimulating the synthesis and secretion of LH and FSH. These gonadotropins then act on the gonads to stimulate gametogenesis and the production of sex steroids.
This compound, as a GnRH receptor antagonist, competitively binds to GnRH receptors, thereby preventing the endogenous GnRH from exerting its effects. This leads to a rapid and dose-dependent decrease in LH and FSH secretion, and consequently, a reduction in testosterone and estrogen levels.
Experimental Protocols for Long-Term GnRH Antagonist Administration in Primates
The following protocols are synthesized from studies on long-term GnRH antagonist administration in non-human primates and can be adapted for this compound.
Protocol 1: Long-Term Ovarian Suppression in Female Marmoset Monkeys (Callithrix jacchus)
This protocol is adapted from a study investigating the reversible, long-term inhibition of ovulation.
Experimental Workflow:
Methodology:
-
Animal Model: Adult female marmoset monkeys (Callithrix jacchus) with regular ovarian cycles.
-
Housing and Husbandry: Animals should be housed in appropriate social groups with environmental enrichment. A standard diet for New World primates should be provided, with water available ad libitum.
-
Baseline Data Collection: Prior to treatment, collect blood samples twice weekly for at least one full ovarian cycle (approximately 4 weeks) to establish baseline levels of luteinizing hormone (LH) and progesterone.
-
Dosing and Administration:
-
Compound: this compound (formulated for subcutaneous or intramuscular injection).
-
Dose: Based on studies with other GnRH antagonists, a starting dose range of 67-200 µ g/injection weekly could be considered, with adjustments based on efficacy.
-
Administration: Weekly subcutaneous or intramuscular injections.
-
-
Treatment Duration: 20 weeks.
-
Monitoring During Treatment:
-
Continue twice-weekly blood sampling to measure bioactive LH and progesterone.
-
Monitor for signs of ovulation (e.g., progesterone levels >10 ng/ml).
-
-
Recovery Phase: After the final injection, continue monitoring for at least 8 weeks to assess the return of normal ovarian cyclicity.
Protocol 2: Long-Term Suppression of Pituitary and Testicular Function in Male Cynomolgus Monkeys (Macaca fascicularis)
This protocol is based on studies evaluating the effects of chronic GnRH antagonist administration on male reproductive function.
Methodology:
-
Animal Model: Adult male cynomolgus monkeys (Macaca fascicularis).
-
Housing and Husbandry: Appropriate housing and diet for Old World primates.
-
Baseline Data Collection: Collect baseline data for serum LH, testosterone, and testicular volume. Semen samples can be collected to assess sperm count and motility.
-
Dosing and Administration:
-
Compound: this compound (formulated for daily subcutaneous injection).
-
Dose: Based on related studies, a daily dose in the range of 1.4-1.6 mg/kg could be initiated.
-
Administration: Daily subcutaneous injections.
-
-
Treatment Duration: 8-9 weeks.
-
Monitoring During Treatment:
-
Regular blood sampling (e.g., weekly) to measure serum LH and testosterone.
-
Monitor testicular volume.
-
At the end of the treatment period, collect semen samples to assess for azoospermia.
-
-
Recovery Phase: Monitor for the return of normal pituitary and testicular function after cessation of treatment.
Data Presentation
The following tables summarize the expected quantitative outcomes based on studies with other long-term GnRH antagonists in primates.
Table 1: Hormonal and Physiological Effects of Long-Term GnRH Antagonist Treatment in Female Marmoset Monkeys
| Parameter | Baseline (Pre-treatment) | During Treatment (20 weeks) | Recovery (Post-treatment) |
| Progesterone Levels | Cyclical, with peaks >10 ng/ml | Consistently low (<10 ng/ml) | Return to cyclical peaks |
| Ovulation | Regular | Inhibited | Resumes |
| Bioactive LH | Pulsatile | Significantly suppressed | Return to pulsatile secretion |
Table 2: Hormonal and Physiological Effects of Long-Term GnRH Antagonist Treatment in Male Cynomolgus Monkeys
| Parameter | Baseline (Pre-treatment) | During Treatment (8-9 weeks) | Recovery (Post-treatment) |
| Serum LH | Normal pulsatile levels | Immediate and sustained decline | Reversible to normal levels |
| Serum Testosterone | Normal levels | Immediate and sustained decline | Reversible to normal levels |
| Testicular Volume | Normal | Marked decrease | Return to normal size |
| Spermatogenesis | Normal | Azoospermia or severe oligospermia | Reversible |
Conclusion
The provided protocols and expected outcomes, synthesized from studies on various GnRH antagonists, offer a framework for conducting long-term studies with this compound in non-human primates. These studies are crucial for understanding the long-term efficacy, safety, and reversibility of this class of drugs in a preclinical setting that closely resembles human physiology. Researchers should adapt these protocols based on the specific scientific questions being addressed and adhere to all ethical and regulatory guidelines for animal research.
References
Application Note: Flow Cytometry Analysis of Cellular Responses to Lumigolix Treatment
Introduction
Lumigolix is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] By competitively binding to and blocking the GnRH receptor in the anterior pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This downstream suppression of gonadal hormones, such as estrogen and testosterone, makes this compound a therapeutic candidate for hormone-dependent conditions like endometriosis and uterine fibroids.
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of multiple cellular characteristics simultaneously. This application note provides a detailed protocol for using flow cytometry to analyze the effects of this compound on target cells, such as pituitary gonadotrophs or hormone-responsive cancer cell lines. The described methods allow for the assessment of changes in cell surface receptor expression, intracellular signaling pathway modulation, and alterations in cell cycle and apoptosis.
Materials and Methods
Cell Culture and this compound Treatment:
Pituitary gonadotroph cell lines (e.g., LβT2) or other relevant cell types are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a predetermined density and allowed to adhere overnight. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration can vary from hours to days depending on the specific endpoint being investigated.
Immunophenotyping by Flow Cytometry:
Following treatment, cells are harvested and prepared for flow cytometric analysis. A typical staining protocol involves the following steps:
-
Cell Harvest: Adherent cells are detached using a non-enzymatic cell dissociation solution to preserve cell surface epitopes. Suspension cells are collected by centrifugation.
-
Washing: Cells are washed with a phosphate-buffered saline (PBS)-based buffer containing bovine serum albumin (BSA) to reduce non-specific antibody binding.
-
Surface Staining: Cells are incubated with fluorescently conjugated primary antibodies targeting cell surface markers of interest (e.g., GnRH receptor, LH, FSH).
-
Fixation and Permeabilization: For intracellular targets, cells are fixed with a formaldehyde-based fixation buffer and then permeabilized using a saponin- or methanol-based permeabilization buffer.[2]
-
Intracellular Staining: Permeabilized cells are incubated with antibodies against intracellular proteins (e.g., phosphorylated signaling molecules, apoptotic markers).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer equipped with the appropriate lasers and filters for the fluorochromes used.
-
Data Analysis: Flow cytometry data is analyzed using appropriate software to quantify marker expression and population statistics.
Expected Results
Treatment of GnRH receptor-expressing cells with this compound is expected to result in a dose-dependent decrease in the downstream signaling cascade. This can be observed through flow cytometry by measuring changes in the phosphorylation status of key signaling proteins. Furthermore, prolonged exposure to this compound may lead to alterations in the expression of the GnRH receptor itself, as well as downstream hormone production.
Quantitative Data Summary:
The following tables provide examples of how to structure quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Effect of this compound on GnRH Receptor Expression
| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of GnRH Receptor | Percentage of GnRH Receptor Positive Cells (%) |
| 0 (Vehicle) | 15,000 ± 1,200 | 95.2 ± 2.1 |
| 1 | 14,500 ± 1,100 | 94.8 ± 2.5 |
| 10 | 12,300 ± 980 | 90.5 ± 3.0 |
| 100 | 8,500 ± 750 | 75.3 ± 4.2 |
| 1000 | 5,200 ± 510 | 55.1 ± 5.8 |
Table 2: Analysis of Apoptosis in this compound-Treated Cells
| This compound Concentration (nM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Live Cells (Annexin V-/PI-) (%) |
| 0 (Vehicle) | 3.1 ± 0.5 | 1.2 ± 0.2 | 95.7 ± 0.6 |
| 10 | 4.5 ± 0.7 | 1.5 ± 0.3 | 94.0 ± 0.8 |
| 100 | 12.8 ± 1.5 | 3.2 ± 0.4 | 84.0 ± 1.8 |
| 1000 | 25.6 ± 2.1 | 8.9 ± 1.1 | 65.5 ± 2.9 |
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Technical Support Center: Improving Lumigolix Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical solutions and detailed protocols for addressing solubility challenges with Lumigolix in in vitro assays.
Troubleshooting Guide
This section addresses specific issues you may encounter when preparing this compound solutions for your experiments.
Issue 1: this compound (or a similar hydrophobic compound) immediately precipitates when my DMSO stock is added to aqueous media.
-
Question: I dissolved this compound in DMSO, but a precipitate forms instantly when I dilute it into my cell culture medium or buffer. Why is this happening and how can I fix it?
-
Answer: This is a common phenomenon known as "antisolvent precipitation" or "crashing out." It occurs because this compound is highly soluble in an organic solvent like DMSO but poorly soluble in the aqueous environment of your assay medium.[1] The rapid change in solvent polarity upon dilution causes the compound to fall out of solution.
Solutions:
-
Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create intermediate dilutions of your high-concentration DMSO stock in 100% DMSO. Then, add a small volume of the final DMSO dilution to your pre-warmed (37°C) aqueous medium while gently vortexing. This gradual change in the solvent environment can help prevent precipitation.[1][2]
-
Reduce the Final Concentration: Your target concentration may exceed the aqueous solubility limit of this compound. Try lowering the final concentration in your assay. You can determine the maximum soluble concentration by performing a kinetic solubility test.[1]
-
Use Pre-Warmed Media: Adding the compound stock to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[1][3]
-
Check the Final DMSO Concentration: While DMSO helps with initial dissolution, its final concentration in the assay should typically be kept below 0.5% to avoid cellular toxicity.[4] Ensure this concentration is consistent across all experimental conditions, including vehicle controls.
-
Issue 2: My this compound solution appears clear at first but forms a precipitate over time during a long incubation.
-
Question: My working solution of this compound was clear when I added it to the cells, but after several hours in the incubator, I can see a precipitate. What causes this delayed precipitation?
-
Answer: Time-dependent precipitation can be caused by several factors, including interactions with media components, temperature fluctuations, and evaporation.
Solutions:
-
Reduce Serum Concentration: If using serum-containing media (e.g., FBS), this compound may bind to proteins, leading to the formation of insoluble complexes over time. If your cell line can tolerate it, try reducing the serum percentage.[5]
-
Consider Solubilizing Agents: For non-cell-based assays, adding a small amount of a detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility. Note that these are generally not suitable for live-cell assays as they can disrupt cell membranes.
-
Maintain Stable Temperature and Humidity: Ensure your incubator has stable temperature and high humidity to prevent evaporation. Evaporation can concentrate the compound in the media, pushing it beyond its solubility limit.[3] Using low-evaporation lids or sealing plates can also help.[5]
-
Issue 3: I am seeing inconsistent results in my assay, which I suspect are due to solubility issues.
-
Question: My dose-response curves are not consistent, and I suspect that the actual concentration of dissolved this compound is variable. How can I ensure my results are reliable?
-
Answer: Inconsistent results are a common consequence of poor solubility. If the compound is not fully dissolved, the effective concentration available to the cells or target is unknown and variable.
Solutions:
-
Visually Inspect All Solutions: Before adding to your assay, always visually inspect the final working solution for any signs of turbidity or precipitate. Hold it up to a light source for better visibility.
-
Perform a Solubility Test: Empirically determine the solubility of this compound in your specific assay medium. This can be done by preparing a series of dilutions and measuring turbidity with a plate reader.[6] This will help you define the highest reliable concentration for your experiments.
-
Refresh Compound Solutions: For very long-term experiments (e.g., >24 hours), consider replacing the media with a freshly prepared solution of this compound if the experimental design allows.
-
Frequently Asked Questions (FAQs)
Q1: What is the best primary solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[7] Always use anhydrous, high-purity DMSO to avoid issues with absorbed water, which can decrease its solvating power.[2]
Q2: How should I prepare my initial high-concentration stock solution in DMSO?
A2: To ensure complete dissolution, follow this procedure:
-
Bring the vial of this compound powder and a fresh bottle of anhydrous DMSO to room temperature.
-
Add the calculated volume of DMSO to the powder to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If sonication is insufficient, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be used.[2]
Q3: What is the maximum concentration of DMSO that is safe for cells in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, this can be cell-type dependent. It is crucial to run a vehicle control with the same final concentration of DMSO to ensure that the observed effects are from the compound and not the solvent.[4]
Q4: Can I use other solvents like ethanol?
A4: Ethanol can be used as a solvent, but it is generally less effective than DMSO at dissolving highly nonpolar compounds.[7] One advantage of DMSO is that it is not volatile, so the concentration of your stock solution will not change due to evaporation.[8] If you do use ethanol, the same principles of preparing a high-concentration stock and careful dilution into aqueous media apply.
Data Presentation
While specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide to the utility of common solvents for dissolving hydrophobic compounds.
| Solvent | Type | Typical Stock Concentration | Advantages | Disadvantages & Cautions |
| DMSO | Polar Aprotic | 10-100 mM | High solubilizing power for a wide range of organic molecules. | Can be toxic to cells at concentrations >0.5%; highly hygroscopic; may cause compound precipitation upon aqueous dilution.[2][4] |
| Ethanol | Polar Protic | 1-50 mM | Biologically compatible at low concentrations; less toxic than DMSO. | Lower solubilizing power than DMSO for highly hydrophobic compounds; is volatile, which can change stock concentration.[8] |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM (typically) | Physiologically relevant; ideal for final assay conditions. | Very low solubility for most hydrophobic small molecules. |
| PEG 400 | Polymer | Formulation Dependent | Can significantly increase solubility; often used in in vivo formulations. | High viscosity; may interfere with some in vitro assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex for 2 minutes. Visually inspect for any undissolved particles.
-
Aid Dissolution (If Necessary): If particles remain, place the vial in a water bath sonicator for 10-15 minutes. If needed, gently warm the solution to 37°C for 5-10 minutes, vortexing intermittently.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Preparation of a Final Working Solution in Cell Culture Medium
This protocol describes the preparation of a 1 µM final concentration from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
-
Prepare Intermediate Dilutions in DMSO:
-
Thaw your 10 mM this compound stock solution.
-
Prepare a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of pure DMSO. This creates a 1 mM intermediate stock.
-
-
Prepare Final Aqueous Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
To prepare the final 1 µM working solution, add 1 µL of the 1 mM intermediate DMSO stock into 999 µL of the pre-warmed medium. This results in a 1:1000 dilution.
-
Crucially, add the DMSO stock to the aqueous medium, not the other way around. [1]
-
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex the solution gently or pipette up and down to ensure rapid and uniform dispersion. This helps prevent localized high concentrations that can lead to precipitation.[1]
-
Final Check: Visually inspect the final working solution to ensure it is clear before adding it to your cells.
Visualizations
Signaling Pathway
As a GnRH receptor antagonist, this compound works by blocking the signaling cascade initiated by Gonadotropin-Releasing Hormone (GnRH). Understanding this pathway is key to designing relevant in vitro assays. The primary pathway involves the Gq/11 protein, leading to the activation of MAPK cascades which regulate gonadotropin synthesis and release.[9]
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
This workflow outlines the key steps for preparing and using a poorly soluble compound like this compound in a cell-based assay.
Caption: Standard workflow for preparing a compound for in vitro assays.
Troubleshooting Logic
This decision tree provides a logical flow for troubleshooting solubility issues when they arise.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Lumigolix in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Lumigolix. Given that publicly available data on specific off-target interactions in various cell lines is limited, this resource focuses on providing troubleshooting strategies and standardized methodologies to empower researchers to assess these effects in their own experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is an orally administered, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its primary, on-target effect is to competitively block the GnRH receptor in the pituitary gland, which in turn suppresses the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of estrogen and progesterone by the ovaries.
Q2: Why is it important to investigate the off-target effects of this compound in cell line studies?
Investigating off-target effects is crucial for several reasons:
-
Data Interpretation: Unexpected phenotypic changes in your cell line (e.g., altered proliferation, viability, or morphology) could be due to off-target interactions rather than the intended GnRH receptor blockade.
-
Specificity of Results: To confidently attribute an observed effect to the on-target activity of this compound, it is essential to rule out significant off-target contributions, especially in cell lines not expressing the GnRH receptor.
-
Translational Relevance: Understanding the complete pharmacological profile of a compound, including its off-target activities, is vital for predicting its behavior in more complex biological systems and for anticipating potential side effects in clinical applications.
Q3: My cell line does not express the GnRH receptor, yet I observe an effect after this compound treatment. What could be happening?
This is a classic indication of a potential off-target effect. The observed cellular response is likely mediated by this compound interacting with one or more other cellular proteins. To investigate this, you should:
-
Confirm the absence of GnRH receptor expression at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry) levels in your specific cell line.
-
Perform dose-response experiments to characterize the potency of the observed effect.
-
Initiate off-target screening assays (see "Troubleshooting Guides" and "Experimental Protocols" below) to identify potential unintended molecular targets.
Q4: What are common classes of off-target interactions for small molecule drugs like this compound?
While specific data for this compound is not widely published, small molecule drugs can potentially interact with a variety of protein classes, including:
-
Other G-protein coupled receptors (GPCRs)
-
Kinases
-
Ion channels
-
Nuclear receptors
-
Enzymes
Screening against panels of these common targets is a standard approach in preclinical drug development to identify off-target activities.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Proliferation in a GnRH Receptor-Negative Cell Line
-
Possible Cause: this compound may be interacting with a protein essential for cell survival or proliferation in your specific cell line.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and integrity of your this compound stock.
-
Dose-Response Curve: Perform a comprehensive dose-response study using a sensitive cell viability assay (e.g., CellTiter-Glo®) to determine the EC50 of the cytotoxic/anti-proliferative effect.
-
Use a structurally unrelated GnRH antagonist as a control. If this compound does not produce the same effect, it strengthens the hypothesis of a this compound-specific off-target interaction.
-
Broad-Spectrum Screening: Screen this compound against a panel of common off-target liabilities (e.g., a kinase panel) to identify potential interactions that could explain the observed phenotype.
-
Issue 2: Altered Gene Expression Profile Unrelated to GnRH Signaling
-
Possible Cause: this compound might be interacting with a transcription factor, a nuclear receptor, or modulating a signaling pathway that impacts gene expression.
-
Troubleshooting Steps:
-
Pathway Analysis: Use bioinformatics tools to analyze your gene expression data (e.g., from RNA-seq or microarrays) to identify enriched signaling pathways. This can provide clues about the potential off-target mechanism.
-
Upstream Signaling Investigation: Based on the pathway analysis, investigate the activation state of key upstream signaling proteins (e.g., phosphorylation of kinases like ERK, Akt) using Western blotting.
-
Control Experiments: Include a positive control compound known to modulate the identified pathway to validate your experimental setup.
-
Data Presentation: Templates for Off-Target Effect Characterization
Use the following table templates to structure your experimental data when investigating potential off-target effects of this compound.
Table 1: Cellular Phenotype of this compound in a Panel of Cell Lines
| Cell Line | GnRH Receptor Expression (mRNA/Protein) | Observed Phenotype | EC50 / IC50 (µM) |
|---|---|---|---|
| Example: MCF-7 | Positive/Positive | Anti-proliferative | |
| Example: HEK293 | Negative/Negative | No effect | |
| Example: Jurkat | Negative/Negative | Apoptosis Induction | |
| Your Cell Line 1 |
| Your Cell Line 2 | | | |
Table 2: this compound Activity in an Off-Target Kinase Panel
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound | Follow-up Ki (nM) |
|---|---|---|---|
| Example: SRC | 5% | 12% | > 10,000 |
| Example: LCK | 45% | 85% | 850 |
| Your Target 1 |
| Your Target 2 | | | |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Luminescence-Based Viability Assay
-
Cell Plating: Seed your cell line of interest (e.g., a GnRH receptor-negative line) in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add a volume of a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) equal to the volume of the culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: General Workflow for Investigating an Unexpected Phenotype
This protocol outlines a systematic approach to characterizing a potential off-target effect observed in a cell line.
-
Phenotype Confirmation: Replicate the initial observation in at least three independent experiments. Confirm the dose-dependency of the effect.
-
Target Expression Analysis: Re-confirm the absence of the on-target (GnRH receptor) in your cell line using RT-qPCR and Western blot.
-
Secondary Pharmacology Screening: Submit this compound for screening against a broad panel of off-target liabilities (e.g., the Eurofins SafetyScreen44 panel). This provides a wide survey of potential interactions with other GPCRs, ion channels, and enzymes.
-
Kinase Profiling: Screen this compound against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) to identify any potential off-target kinase inhibition.
-
Hypothesis-Driven Validation: Based on the screening results, identify the most likely off-target candidate(s). Validate this interaction using a direct binding assay (e.g., Surface Plasmon Resonance) or a functional cellular assay specific to the identified off-target.
-
Mechanism of Action Studies: If an off-target interaction is confirmed, use techniques like Western blotting, siRNA-mediated knockdown of the off-target, or pharmacological inhibition of the downstream pathway to causally link the off-target interaction to the observed cellular phenotype.
Visualizations
Caption: Workflow for troubleshooting unexpected cellular effects.
Caption: Hypothetical off-target signaling pathway modulation.
Technical Support Center: Troubleshooting Lumigolix Variability in Experimental Results
Welcome to the technical support center for Lumigolix. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and sources of variability when working with the novel, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to provide clear and actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, small molecule antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Its primary mechanism of action is to competitively bind to GnRH receptors in the anterior pituitary gland, thereby preventing the binding of endogenous GnRH. This blockade leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, which in turn reduces the production of downstream sex hormones such as estrogen and testosterone.
Q2: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A2: High variability in cell-based assays can stem from several factors:
-
Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the final concentration in your assay medium exceeds its solubility limit, the compound can precipitate, leading to inconsistent concentrations across wells.
-
Cell Plating Inconsistency: Uneven cell seeding density across the plate is a common source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate assay components, including this compound, and alter cell growth conditions.
-
Inconsistent Incubation: Temperature and CO2 gradients within an incubator can affect cell health and responsiveness differently across a plate.
Q3: My dose-response curve for this compound is not sigmoidal and shows a very steep drop-off. What could be the issue?
A3: A steep, non-sigmoidal dose-response curve is often indicative of compound aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit the target protein or interfere with the assay readout. To mitigate this, consider including a low concentration of a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.
Q4: The inhibitory effect of this compound seems to decrease over the course of a long-term cell culture experiment. Why might this be happening?
A4: The perceived decrease in this compound activity over time could be due to its stability in the cell culture medium. Small molecules can be metabolized by cells or may be unstable in the complex environment of culture medium at 37°C. It is advisable to assess the stability of this compound in your specific medium over the time course of your experiment. This can be done by incubating the compound in the medium for various durations and then testing its activity in a short-term assay.
Q5: How can I be sure that the observed effects are due to this compound's on-target activity at the GnRH receptor?
A5: Distinguishing on-target from off-target effects is crucial. Here are some strategies:
-
Use a Structurally Unrelated Antagonist: Employ another GnRH antagonist with a different chemical structure. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, co-administer a GnRH agonist to see if it can overcome the inhibitory effect of this compound.
-
Use a Negative Control: Test a structurally similar but inactive analog of this compound, if available.
-
Off-Target Profiling: If significant off-target effects are suspected, consider a broader screening panel against a range of receptors and enzymes.
Quantitative Data
Disclaimer: Publicly available, experimentally derived quantitative data for this compound is limited. The following tables provide data for Relugolix, a structurally and functionally similar oral GnRH antagonist, to serve as a reference for expected physicochemical properties and biological activity.
Table 1: Physicochemical Properties of Relugolix
| Property | Value | Source |
| Molecular Weight | 623.63 g/mol | [2] |
| Formula | C29H27F2N7O5S | [2] |
| Solubility | ||
| DMSO | 61 mg/mL (97.81 mM) | [2] |
| DMF | 25 mg/mL | [3] |
| Ethanol | 1 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
Table 2: In Vitro Biological Activity of Relugolix
| Parameter | Species | Value | Assay Conditions | Source |
| IC50 (Binding Affinity) | Human | 0.33 nM | GnRH Receptor Binding Assay | [4] |
| Monkey | 0.32 nM | GnRH Receptor Binding Assay | [4] | |
| Rat | 9800 nM | GnRH Receptor Binding Assay | [4] | |
| IC50 (Functional Antagonism) | Human | 0.85 nM | GnRH-stimulated Arachidonic Acid Release | [5] |
Experimental Protocols
Protocol 1: GnRH Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human GnRH receptor.
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin).
-
Unlabeled GnRH agonist (for non-specific binding determination).
-
This compound stock solution (in 100% DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare Serial Dilutions of this compound: Serially dilute the this compound stock solution in the assay buffer to create a range of concentrations. Also, prepare a vehicle control (DMSO at the same final concentration).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radiolabeled GnRH agonist, and cell membranes.
-
Non-Specific Binding: Assay buffer, radiolabeled GnRH agonist, a saturating concentration of unlabeled GnRH agonist, and cell membranes.
-
Competitive Binding: Assay buffer, radiolabeled GnRH agonist, a specific concentration of this compound dilution, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Cell-Based Functional Assay (Calcium Flux)
This protocol measures the ability of this compound to inhibit GnRH-induced intracellular calcium mobilization in cells expressing the GnRH receptor.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the human GnRH receptor (e.g., HEK293-hGnRHR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GnRH agonist stock solution.
-
This compound stock solution (in 100% DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of this compound or vehicle control. Incubate for 15-30 minutes.
-
GnRH Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of GnRH agonist to all wells and immediately begin reading the fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by setting the response in the vehicle-treated, GnRH-stimulated wells as 100% and the response in unstimulated wells as 0%.
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a GnRH receptor competitive binding assay.
Caption: A logical workflow for troubleshooting high variability in experimental results.
References
Technical Support Center: Investigating Small Molecule Stability in Preclinical Studies
Disclaimer: No public information was found regarding specific stability issues for Lumigolix in long-term animal studies. The following information is a generalized guide for researchers, scientists, and drug development professionals encountering potential stability issues with small molecule drug candidates during preclinical research.
This guide provides a framework for troubleshooting and addressing common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of compound instability during long-term animal studies?
A1: Signs of potential instability can be observed both in the formulation and in the biological samples analyzed. These include:
-
Formulation Issues: Changes in the physical appearance of the dosing formulation, such as color, precipitation, or clarity, can indicate degradation.[1][2]
-
Inconsistent Pharmacokinetic (PK) Data: High variability in plasma concentrations between animals in the same dose group or at different time points can suggest in-vivo instability.
-
Appearance of Unexpected Metabolites or Degradants: Analytical methods may detect unknown peaks in plasma or tissue samples that are not parent drugs or expected metabolites.[3][4]
-
Decreasing Drug Concentration Over Time: A systematic decrease in the measured concentration of the active pharmaceutical ingredient (API) in stored plasma samples can indicate ex-vivo instability.[5]
Q2: What are the primary factors that can affect the stability of a small molecule drug in a biological matrix?
A2: Several factors can influence the stability of a drug in biological matrices like plasma or tissue homogenates.[5][6] These include:
-
Temperature: Both high temperatures during handling and repeated freeze-thaw cycles of samples can lead to degradation.[5][6]
-
pH: The pH of the biological matrix can catalyze hydrolytic degradation.[5][7]
-
Enzymatic Degradation: Endogenous enzymes in biological samples can metabolize the drug post-collection.[5]
-
Oxidation: The drug may be susceptible to oxidation, which can be influenced by exposure to air and the presence of certain ions in the matrix.[5][7]
-
Light Exposure: Photosensitive compounds can degrade when exposed to light during sample collection and processing.[5][7]
Q3: How can I proactively assess the stability of my compound before initiating long-term animal studies?
A3: Pre-study stability assessments are crucial for preventing issues down the line. Key assessments include:
-
Forced Degradation Studies: Exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) helps to identify potential degradation pathways and products.[8] This is essential for developing a stability-indicating analytical method.
-
Formulation Stability: The stability of the dosing formulation should be evaluated under the anticipated storage and handling conditions.[9]
-
Biological Matrix Stability: The stability of the compound in the relevant biological matrix (e.g., plasma, blood, urine) should be tested at different temperatures and through several freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: High variability in plasma concentration data within a dose group.
| Potential Cause | Troubleshooting Step |
| Dosing Inaccuracy | Review dosing procedures and ensure accurate dose volume administration for each animal. |
| In-vivo Instability | Investigate potential for rapid metabolism or degradation in the bloodstream. This may require shorter sampling time points in a pilot study. |
| Sample Collection/Handling Issues | Ensure consistent sample collection times and handling procedures. Use appropriate anticoagulants and stabilizers if necessary. |
| Analytical Method Variability | Re-validate the bioanalytical method for precision and accuracy.[10] |
Issue 2: The concentration of the analyte decreases in stored samples over time.
| Potential Cause | Troubleshooting Step |
| Freeze-Thaw Instability | Conduct a specific freeze-thaw stability experiment, analyzing samples after multiple freeze-thaw cycles.[9] |
| Long-Term Storage Instability | Assess long-term stability by analyzing samples stored for extended periods at the intended storage temperature (e.g., -80°C). |
| Adsorption to Container | Investigate if the compound adsorbs to the surface of storage tubes. This can be tested by comparing concentrations in different types of containers (e.g., polypropylene vs. glass). |
| pH-dependent Degradation | Measure the pH of the biological matrix and assess if buffering the samples upon collection is necessary.[7] |
Data Presentation
Example: Hypothetical Stability of "Compound X" in Rat Plasma
The following table illustrates how to present stability data for a hypothetical compound. This data helps in determining the optimal conditions for sample handling and storage.
| Stability Test | Storage Condition | Duration | Mean Concentration (% of Initial) | Acceptance Criteria |
| Freeze-Thaw Stability | -20°C to Room Temp | 3 Cycles | 96.2% | ±15% of initial |
| Short-Term Stability | Room Temperature | 4 hours | 98.5% | ±15% of initial |
| Long-Term Stability | -80°C | 30 Days | 94.7% | ±15% of initial |
Experimental Protocols
Protocol 1: General Workflow for Investigating Stability Issues
This protocol outlines a systematic approach to identifying the root cause of suspected compound instability.
-
Review Data: Carefully examine the pharmacokinetic data for patterns of inconsistency.
-
Formulation Check: Re-analyze the dosing formulation to confirm concentration and purity.
-
Ex-vivo Stability Assessment:
-
Spike the compound into the relevant biological matrix (e.g., fresh rat plasma).
-
Divide the spiked plasma into aliquots.
-
Expose aliquots to different conditions to mimic the in-vivo sample lifecycle (e.g., room temperature for 4 hours, 3 freeze-thaw cycles, long-term storage at -80°C).
-
Analyze the samples at different time points using a validated analytical method.
-
-
Identify Degradants: If degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products.[4][11]
-
Mitigation: Based on the findings, implement corrective actions such as adding stabilizers to samples, modifying sample pH, or minimizing light exposure during collection.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate and quantify the parent drug from any potential degradation products.[3]
-
Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[8]
-
Chromatographic Conditions Development:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.[4]
-
Screen different columns (e.g., C18, C8) and mobile phases (e.g., acetonitrile, methanol, water with different buffers) to achieve separation between the parent peak and degradant peaks.
-
-
Method Validation: Validate the final method according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[12][13] The method's specificity is critical to demonstrate that it is stability-indicating.
Visualizations
References
- 1. fda.gov [fda.gov]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. ijsdr.org [ijsdr.org]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Official web site : ICH [ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating Preclinical Research: A Technical Support Guide for Lumigolix and Other GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing potential side effects of lumigolix and other gonadotropin-releasing hormone (GnRH) antagonists in research animals. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other GnRH antagonists?
A1: this compound is a non-peptide, orally active GnRH receptor antagonist.[1] Unlike GnRH agonists that initially cause a "flare-up" of gonadotropin secretion, GnRH antagonists competitively and reversibly bind to GnRH receptors in the anterior pituitary gland.[2][3] This binding blocks the action of endogenous GnRH, leading to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[2][4] The reduction in gonadotropins, in turn, suppresses the production of gonadal steroids such as estrogen and testosterone.[5][6]
Q2: What are the expected pharmacological effects of this compound in research animals based on its mechanism of action?
A2: Due to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, the primary pharmacological effects observed in research animals are related to reproductive hormone suppression. In female animals, this can manifest as disruption of the estrous or menstrual cycle, anovulation, and prevention of pregnancy.[7][8] In male animals, expected effects include decreased testosterone levels, reduced weights of reproductive organs (testes, prostate, seminal vesicles), and impaired spermatogenesis.[5][9]
Q3: What are the potential side effects of GnRH antagonists observed in preclinical toxicology studies?
A3: While newer generation GnRH antagonists generally have a favorable safety profile compared to older compounds that caused histamine release, potential side effects are primarily extensions of their pharmacological action.[8] Based on studies with similar GnRH antagonists like elagolix and linzagolix, as well as general findings for this class of drugs in animal models, researchers should be aware of the following potential findings:
-
Reproductive and Developmental Toxicity: This is a key area of concern. Studies in rats and rabbits have shown that GnRH antagonists can lead to post-implantation loss and, at higher doses, even total litter loss.[10][11] These effects are a direct consequence of the hormonal suppression necessary for maintaining pregnancy.
-
Effects on Bone Mineral Density: Long-term suppression of estrogen can lead to decreased bone mineral density. While this is a known clinical side effect in humans, it is also a potential finding in longer-term animal toxicology studies.
-
Injection Site Reactions: For parenterally administered GnRH antagonists, local injection site reactions can occur. However, for orally administered compounds like this compound, this is not a primary concern.
-
Changes in Organ Weights: Reductions in the weight of reproductive organs are an expected pharmacological effect.[9]
It is important to note that publicly available, detailed preclinical toxicology data for this compound is limited. The information presented here is largely based on the known effects of the GnRH antagonist class.
Troubleshooting Guide
Problem: Unexpected mortality or severe morbidity in pregnant animals.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Pharmacologically-induced pregnancy failure | - Ensure accurate gestational day timing. Administration of GnRH antagonists during critical periods of hormonal support for pregnancy will likely result in termination.[7]- Titrate the dose to the minimum effective level for the desired therapeutic effect, if possible, to minimize the impact on pregnancy maintenance.- For studies not focused on pregnancy outcomes, use non-pregnant females. |
| Maternal toxicity | - Carefully monitor pregnant animals for clinical signs of distress, including weight loss and reduced food consumption.[11]- Consider paired-feeding studies to differentiate between direct drug toxicity and effects secondary to reduced food intake.- Adjust dosing based on maternal body weight changes. |
Problem: Significant weight loss in male animals during chronic studies.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Androgen deprivation | - Monitor serum testosterone levels to correlate with weight changes.- Provide a high-energy, palatable diet to encourage food intake.- In some study designs, testosterone supplementation can be used to counteract the effects of androgen deprivation on non-reproductive tissues, though this would negate the primary pharmacological effect on reproductive organs.[9] |
| General malaise or off-target toxicity | - Conduct thorough clinical observations daily.- Perform interim blood work to check for signs of organ toxicity (e.g., liver enzymes, kidney function). |
Problem: Variability in hormone suppression between animals.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Incorrect dosing or administration | - For oral gavage, ensure proper technique to avoid accidental administration into the lungs.- For diet or water administration, monitor for changes in food/water consumption that could alter dose intake. |
| Pharmacokinetic variability | - Collect satellite blood samples to determine drug exposure levels in a subset of animals.- Ensure the formulation is homogenous and stable. |
| Species-specific differences in sensitivity | - Be aware that different species and even strains can have varying sensitivity to GnRH antagonists.[12] |
Data Summary: Potential Side Effects of GnRH Antagonists in Research Animals
| Animal Model | Potential Side Effect | Observed with (Example GnRH Antagonist) | Key Considerations |
| Rat (Female) | Disruption of estrous cycle, pregnancy termination | Generic GnRH antagonists | An expected pharmacological effect.[7] |
| Rat (Male) | Decreased testosterone, reduced reproductive organ weight, disrupted spermatogenesis | Generic GnRH antagonists | An expected pharmacological effect.[5][9] |
| Rabbit (Female) | Post-implantation loss, potential for total litter loss at higher doses | Elagolix | Rabbits can be more sensitive to the effects of hormonal disruption on pregnancy.[10][11] |
| Monkey (Female) | Suppression of hormone surges, arrested or prolonged menstrual cycles | Linzagolix | Effects are generally reversible upon cessation of treatment.[8] |
Experimental Protocols
Protocol 1: General Administration of an Oral GnRH Antagonist (e.g., this compound) in Rodents
-
Formulation: Prepare the appropriate vehicle and concentration of the test article. For many non-peptide small molecules, a common vehicle is 0.5% methylcellulose in water. Ensure the formulation is a homogenous suspension or solution.
-
Dose Calculation: Calculate the dose volume for each animal based on its most recent body weight.
-
Administration: Administer the formulation via oral gavage using a suitably sized, ball-tipped gavage needle.
-
Monitoring: Observe the animal for at least one hour post-dosing for any immediate adverse effects. Monitor food and water consumption and body weight daily.
Protocol 2: Monitoring for Reproductive Toxicity in Female Rats
-
Mating and Pregnancy Confirmation: House female rats with males and confirm mating by the presence of a vaginal plug (Gestation Day 0).
-
Dosing Period: Begin administration of the GnRH antagonist at the specified gestational period for the study (e.g., during organogenesis).
-
Clinical Observations: Conduct and record detailed clinical observations at least once daily. Pay close attention to vaginal bleeding.
-
Necropsy: At the end of the study period, perform a thorough necropsy, including examination of the uterine contents for the number of implantations, resorptions, and live/dead fetuses.
Visualizations
Caption: GnRH antagonist signaling pathway.
Caption: General experimental workflow for a rodent toxicology study.
Caption: Troubleshooting logic for adverse events.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antireproductive effects of a potent gonadotropin-releasing hormone antagonist in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antireproductive effects of a potent GnRH antagonist in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adverse effects of chronic GnRH antagonist administration on seminiferous epithelium in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species differences in the sensitivity to a GnRH antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lumigolix in Preclinical Research
Welcome to the technical support center for Lumigolix. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their preclinical experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during in vivo studies, with a focus on dosage adjustments for different animal strains.
Disclaimer: Limited publicly available data exists for this compound in specific animal models. Therefore, the following guidance is based on the established principles of pharmacology, the known mechanism of action of Gonadotropin-Releasing Hormone (GnRH) antagonists, and data from analogous compounds such as Elagolix and Relugolix. Researchers are strongly encouraged to conduct pilot studies to determine the optimal dosage for their specific animal strain and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, orally active Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This suppression of gonadotropins leads to a decrease in the production of gonadal steroids, such as estrogen and testosterone.
Q2: How do I determine the starting dose of this compound for my animal model?
Q3: What are the key pharmacokinetic considerations when dosing this compound in different animal species?
A3: Significant pharmacokinetic differences exist between animal species, which can affect drug exposure and efficacy.[3][4][5] Key parameters to consider include:
-
Absorption and Bioavailability: Oral bioavailability can vary significantly between species due to differences in gastrointestinal physiology and first-pass metabolism.
-
Distribution: The volume of distribution can differ based on body composition and plasma protein binding.
-
Metabolism: The rate and pathways of drug metabolism can vary greatly, primarily due to differences in hepatic enzymes like the cytochrome P450 system.
-
Excretion: The route and rate of elimination (renal and/or fecal) can also be species-dependent.
Given these variables, a dose that is effective in one species may not be in another. Therefore, it is crucial to perform pharmacokinetic studies in the target species to establish the dose-exposure relationship.
Q4: How can I monitor the pharmacodynamic effects of this compound in my animal model?
A4: The pharmacodynamic effects of this compound can be assessed by monitoring relevant biomarkers. For example, in studies related to hormone-dependent conditions, you can measure serum levels of LH, FSH, testosterone (in males), or estradiol (in females). The frequency of monitoring will depend on the experimental design and the expected onset and duration of action of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (No suppression of hormone levels) | Insufficient Dosage: The administered dose may be too low for the specific animal strain or species due to differences in metabolism or clearance. | Conduct a dose-escalation study to find the effective dose. Review literature for doses of similar GnRH antagonists in the same or similar species. |
| Poor Oral Bioavailability: The compound may not be well absorbed in the chosen animal model. | Consider a different vehicle for oral administration to improve solubility. If feasible, consider parenteral administration for initial efficacy studies to bypass first-pass metabolism. | |
| Incorrect Dosing Frequency: The dosing interval may be too long, leading to drug levels falling below the therapeutic threshold between doses. | Measure the pharmacokinetic profile of this compound in your animal model to determine its half-life and inform the appropriate dosing frequency. | |
| High Variability in Response | Strain or Sex Differences: Different strains of the same species can exhibit significant variations in drug metabolism.[3] Sex can also influence pharmacokinetics and pharmacodynamics. | Analyze data separately for each strain and sex. Conduct pilot studies to characterize the response in each specific group. |
| Inconsistent Drug Administration: Improper oral gavage technique can lead to variability in the amount of drug delivered. | Ensure all personnel are properly trained in oral gavage techniques. Consider using colored dye in the vehicle during training to visualize proper delivery to the stomach. | |
| Adverse Effects (e.g., weight loss, lethargy) | Dosage Too High: The observed adverse effects may be due to an excessively high dose. | Reduce the dose or dosing frequency. Monitor animals closely for any signs of toxicity. |
| Off-Target Effects: While GnRH antagonists are generally well-tolerated, off-target effects can occur at high concentrations. | Review the safety pharmacology data for this compound if available. If not, a thorough literature search on the class of compounds is recommended. |
Experimental Protocols
General Protocol for a Dose-Ranging Study of this compound in Rodents
This protocol provides a general framework. Specific details should be optimized for the particular research question and animal model.
-
Animal Model: Select the appropriate species and strain of rodent (e.g., Sprague-Dawley rats, C57BL/6 mice). Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different dose groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound). A group size of 5-8 animals is typically sufficient for a pilot study.
-
Drug Preparation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). The concentration should be calculated to deliver the desired dose in a consistent volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
Administration: Administer this compound or vehicle orally via gavage once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, changes in body weight, food, and water intake.
-
Blood Sampling: Collect blood samples at baseline and at specified time points after the final dose (e.g., 2, 4, 8, and 24 hours) to assess hormone levels (LH, FSH, testosterone/estradiol).
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for hormone suppression and to identify the minimum effective dose and the maximum tolerated dose.
Visualizations
Signaling Pathway of GnRH Antagonists
Caption: Mechanism of action of this compound as a GnRH antagonist.
Experimental Workflow for a Dose-Ranging Study
Caption: Workflow for a typical dose-ranging study.
References
- 1. dss.mo.gov [dss.mo.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gonadal Feedback Alters the Relationship between Action Potentials and Hormone Release in Gonadotropin-Releasing Hormone Neurons in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Lumigolix Activity in a New Experimental Setup
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the in vitro activity of Lumigolix, a potent GnRH receptor antagonist. The following information is designed to assist in setting up new experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It competitively binds to GnRH receptors in the anterior pituitary gland, thereby preventing the binding of endogenous GnRH.[2] This action blocks the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Unlike GnRH agonists, which cause an initial surge in LH and FSH, antagonists like this compound lead to a rapid and reversible suppression of these hormones without a flare effect.[2][3]
Q2: Which cell lines are suitable for studying this compound activity?
A2: The choice of cell line depends on the specific aspect of this compound activity being investigated. For general receptor binding and downstream signaling studies, cell lines endogenously expressing the GnRH receptor or engineered to overexpress it are suitable. Commonly used cell lines include:
-
Pituitary-derived cell lines: αT3-1 cells are a well-characterized mouse pituitary gonadotrope cell line that endogenously expresses the GnRH receptor and is responsive to GnRH.[4]
-
Cancer cell lines: Several human cancer cell lines have been shown to express GnRH receptors, including breast cancer (MCF-7, MDA-MB-231), endometrial cancer (Ishikawa), and prostate cancer (LNCaP) cell lines.[5][6]
-
Recombinant cell lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used to transiently or stably express the human GnRH receptor for controlled studies of receptor binding and signaling.
Q3: What are the key in vitro assays to validate this compound activity?
A3: A comprehensive in vitro validation of this compound should include assays that assess its ability to bind to the GnRH receptor and inhibit its function. Key assays include:
-
Competitive Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
-
Intracellular Calcium Mobilization Assay: To measure the ability of this compound to inhibit GnRH-induced increases in intracellular calcium, a primary downstream signaling event.
-
ERK Phosphorylation Assay: To assess the effect of this compound on the GnRH-mediated activation of the MAPK/ERK signaling pathway.
Quantitative Data Summary
Specific in vitro IC50 values for this compound are not widely available in the public domain. The following tables provide illustrative data based on the expected potency of a GnRH receptor antagonist. Researchers should determine the specific IC50 values for this compound in their experimental setup.
Table 1: Illustrative Competitive Binding Affinity for this compound
| Parameter | Value (nM) | Cell Line | Radioligand |
| Ki | 0.5 - 5.0 | HEK293-hGnRHR | [125I]-labeled GnRH agonist/antagonist |
Table 2: Illustrative Functional Antagonism of this compound
| Assay | IC50 (nM) | Cell Line | Agonist |
| Calcium Mobilization | 1.0 - 10.0 | CHO-hGnRHR | GnRH |
| ERK Phosphorylation | 5.0 - 50.0 | αT3-1 | GnRH |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human GnRH receptor (HEK293-hGnRHR) to 80-90% confluency.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Cetrorelix) to each well.
-
Add increasing concentrations of unlabeled this compound (or a known GnRH antagonist as a positive control).
-
Add a fixed amount of cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the inhibitory effect of this compound on GnRH-induced intracellular calcium release.
Methodology:
-
Cell Culture and Dye Loading:
-
Seed CHO cells stably expressing the human GnRH receptor (CHO-hGnRHR) into a black, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. Incubate in the dark at 37°C.[7][8]
-
Wash the cells to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add increasing concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of GnRH (typically the EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response or the area under the curve for each well.
-
Plot the percentage of inhibition of the GnRH response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
ERK Phosphorylation Assay
Objective: To determine the effect of this compound on GnRH-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Serum Starvation:
-
Seed αT3-1 cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with increasing concentrations of this compound for 1-2 hours.[3]
-
Stimulate the cells with GnRH (at its EC80 concentration for ERK phosphorylation) for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each well.
-
Calculate the percentage of inhibition of the GnRH-induced p-ERK signal by this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in the binding assay.
| Possible Cause | Solution |
| Insufficient washing | Increase the number and volume of washes after filtration. Ensure the wash buffer is ice-cold. |
| High non-specific binding of the radioligand | Decrease the concentration of the radioligand. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. |
| Low receptor expression in the cell line | Use a cell line with higher GnRH receptor expression or optimize transfection efficiency. |
| Degraded radioligand | Use a fresh batch of radioligand and store it properly. |
Issue 2: No or weak response in the calcium mobilization assay.
| Possible Cause | Solution |
| Poor dye loading | Optimize the dye concentration and loading time. Ensure the use of a non-ionic detergent like Pluronic F-127 to aid dye solubilization. |
| Cell damage | Handle cells gently during plating and washing. Ensure the assay buffer is at the correct pH and temperature. |
| Low GnRH receptor expression or desensitization | Use a cell line with robust receptor expression. Avoid prolonged exposure of cells to agonists before the assay. |
| Inactive GnRH agonist | Use a fresh, properly stored stock of GnRH. |
Issue 3: High variability between replicate wells.
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting errors | Calibrate pipettes regularly. Use a new tip for each concentration of this compound and GnRH. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Cell health issues | Ensure cells are healthy and in the logarithmic growth phase before seeding. |
Issue 4: this compound shows agonist activity at low concentrations.
| Possible Cause | Solution | | Partial agonism | Some antagonists can exhibit partial agonist activity, especially at high receptor expression levels. This is a property of the compound and should be noted. | | Assay artifact | Review the assay protocol for any potential confounding factors. Ensure the baseline is stable before adding the compound. |
Visualizations
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating this compound activity in vitro.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of gonadotropin-releasing hormone analogs and their conjugates on gonadotropin-releasing hormone receptor--positive human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Analysis of GnRH Antagonists on Endometriosis Lesion Size
This guide provides a comparative analysis of the effects of gonadotropin-releasing hormone (GnRH) antagonists on the reduction of endometriosis lesion size, with a focus on validating the potential efficacy of Lumigolix. Due to the limited publicly available data on this compound's direct impact on lesion volume, this guide utilizes data from other GnRH antagonists, such as Linzagolix, and compares their performance with established treatments like the GnRH agonist Leuprolide. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: GnRH Antagonists
GnRH antagonists, including this compound, function by competitively binding to and blocking the GnRH receptors in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a dose-dependent decrease in estrogen production by the ovaries.[1][2] Since endometriosis is an estrogen-dependent disease, this reduction in estrogen is expected to suppress the growth and survival of endometriotic lesions.[1][3]
Caption: GnRH antagonist mechanism of action.
Comparative Efficacy on Lesion Size: Preclinical Data
The following table summarizes preclinical data on the effect of the GnRH antagonist Linzagolix and the GnRH agonist Leuprolide on the volume of endometriotic lesions in animal models. This serves as a proxy for evaluating the potential efficacy of this compound.
| Treatment Group | Animal Model | Dosage | Duration | Mean Lesion Volume/Weight (Treated) | Mean Lesion Volume/Weight (Control) | Percent Reduction |
| GnRH Antagonist | ||||||
| Linzagolix[3] | Rat | 50 mg/kg | Not Specified | Significantly decreased vs. control | Not specified | Not specified |
| GnRH Agonists | ||||||
| Leuprolide[4] | Rat | Not Specified | Not Specified | 3.7 +/- 1.2 mm³ | 26.1 +/- 4.7 mm³ | ~85.8% |
| Nafarelin[4] | Rat | Not Specified | Not Specified | 1.7 +/- 0.1 mm³ | 26.1 +/- 4.7 mm³ | ~93.5% |
| Buserelin[4] | Rat | Not Specified | Not Specified | 4.8 +/- 1.8 mm³ | 26.1 +/- 4.7 mm³ | ~81.6% |
| Histrelin[5] | Rabbit | Not Specified | 8 weeks | 21.7 mg | 163.6 mg | ~86.7% |
Experimental Protocols
Rat Model of Endometriosis
A common method for evaluating the efficacy of treatments on endometriosis lesion size is through a surgically induced endometriosis model in rats.[3][4]
Workflow:
Caption: Experimental workflow for rat endometriosis model.
Detailed Steps:
-
Animal Selection: Adult female rats, typically in the proestrus stage of the estrous cycle, are used.[3]
-
Surgical Induction: Under anesthesia, a laparotomy is performed. A section of the uterine horn is excised, and the endometrium is separated from the myometrium. Small pieces of the endometrial tissue are then autotransplanted to a specific location, often under the renal capsule.[3][4]
-
Lesion Establishment: The animals are allowed a recovery period for the transplanted tissue to establish and grow into endometriotic lesions.
-
Treatment Administration: The rats are divided into treatment and control groups. The treatment groups receive the investigational drug (e.g., this compound) or a comparator drug (e.g., Leuprolide) at specified doses and durations. The control group receives a vehicle.
-
Endpoint Analysis: At the end of the treatment period, the animals are euthanized. The endometriotic lesions are excised, and their volume or weight is measured.[4][5] Histological analysis can also be performed to assess the cellular characteristics of the lesions.
Rabbit Model of Endometriosis
A rabbit model offers another avenue for quantitative evaluation of potential therapeutic agents for endometriosis.[5]
Workflow:
Caption: Experimental workflow for rabbit endometriosis model.
Detailed Steps:
-
Induction of Endometriosis: Endometriosis is induced in female rabbits by transplanting sections of the endometrium to various sites throughout the peritoneum.[5]
-
Growth Phase: The animals are monitored for a period (e.g., 7 weeks) to allow for the growth of the endometrial implants.[5]
-
Treatment Phase: Following the growth phase, the rabbits are treated with the test compound, a comparator, or a vehicle for a specified duration (e.g., 8 weeks).[5]
Conclusion
While direct quantitative data on the effect of this compound on endometriosis lesion size is not yet widely published, the well-established mechanism of action for GnRH antagonists and the positive results from preclinical studies of similar compounds like Linzagolix suggest a high potential for efficacy. The experimental models and protocols outlined in this guide provide a robust framework for the preclinical validation of this compound's effect on reducing endometriosis lesion size, a critical step in its development as a therapeutic agent for this condition. Comparison with established treatments like Leuprolide in these models will be essential for determining its relative potency and clinical utility.
References
- 1. A model‐based analysis to guide gonadotropin‐releasing hormone receptor antagonist use for management of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an animal model for quantitatively evaluating effects of drugs on endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Lumigolix: A Comparative Analysis of its Cross-reactivity with Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumigolix, also known as TAK-385 or relugolix, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4] Its primary mechanism of action involves competitive binding to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a decrease in the production of downstream sex hormones, such as estrogen and testosterone, making it an effective therapeutic agent for hormone-dependent conditions like endometriosis, uterine fibroids, and prostate cancer.[1][2][3][4] A critical aspect of its pharmacological profile is its selectivity for the GnRH receptor over other hormone receptors, which minimizes the potential for off-target effects. This guide provides a comparative analysis of the cross-reactivity of this compound with other hormone receptors, supported by available experimental data.
Diagram of the GnRH Signaling Pathway and the Mechanism of Action of this compound
Caption: GnRH signaling pathway and this compound's mechanism of action.
Binding Affinity of this compound for the GnRH Receptor
This compound exhibits high binding affinity for the human and monkey GnRH receptors. The inhibitory constant (IC50) for the human GnRH receptor has been reported to be 0.33 nM.
| Receptor | Species | IC50 (nM) | Reference |
| GnRH Receptor | Human | 0.33 | [5] |
| GnRH Receptor | Monkey | 0.32 | [5] |
| GnRH Receptor | Rat | 9,800 | [5] |
Cross-reactivity with Other Receptors
A key feature of this compound is its high selectivity for the GnRH receptor. In a comprehensive screening study, this compound was tested for its binding affinity against a panel of 134 different enzymes and receptors at a concentration of 10 µM. The results demonstrated that this compound is highly selective for the GnRH receptor, with no significant binding observed to the other receptors and enzymes in the panel at this concentration.[5]
While the complete list of the 134 targets is not publicly available in a consolidated format, the study by Miwa et al. (2011) in the Journal of Medicinal Chemistry, which details the discovery of TAK-385, is the primary source for this selectivity data. The lack of significant cross-reactivity at a high concentration (10 µM) suggests a very low potential for off-target effects mediated by other hormone receptors.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor Affinity
The binding affinity of this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methods.
Objective: To determine the inhibitory concentration (IC50) of this compound for the human GnRH receptor.
Materials:
-
Membrane preparations from cells expressing the recombinant human GnRH receptor.
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-labeled GnRH agonist).
-
This compound (TAK-385) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing bovine serum albumin and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Incubation: In a multi-well plate, the cell membranes expressing the GnRH receptor are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value is then determined from this curve using non-linear regression analysis.
Cross-Reactivity Screening Protocol
To assess the selectivity of this compound, a broad panel of receptor binding assays is typically employed.
Objective: To determine the binding of this compound to a wide range of other receptors, including various hormone receptors.
Methodology: A similar competitive radioligand binding assay format as described above is used for each receptor in the screening panel.
-
Panel Selection: A diverse panel of receptors is chosen, including but not limited to, steroid hormone receptors (e.g., estrogen, progesterone, androgen, glucocorticoid, mineralocorticoid receptors), other peptide hormone receptors, neurotransmitter receptors, and ion channels.
-
Assay Conditions: For each receptor, a specific radioligand and appropriate assay conditions (e.g., buffer composition, incubation time, and temperature) are used.
-
Testing Concentration: this compound is typically tested at a high concentration (e.g., 10 µM) to maximize the chances of detecting any potential off-target binding.
-
Data Interpretation: The percentage of inhibition of radioligand binding by this compound is calculated for each receptor. A low percentage of inhibition (typically <50%) at a high concentration is indicative of a lack of significant cross-reactivity.
Comparison with Alternatives
Conclusion
The available data strongly support the high selectivity of this compound for the gonadotropin-releasing hormone receptor. Extensive screening against a large panel of other receptors and enzymes has shown a lack of significant cross-reactivity, particularly with other hormone receptors, at a pharmacologically high concentration. This high degree of selectivity is a key characteristic of this compound, contributing to its well-defined mechanism of action and potentially minimizing the risk of off-target side effects. For researchers and drug development professionals, the specific binding profile of this compound makes it a valuable tool for studying the GnRH signaling pathway and a promising therapeutic agent for hormone-dependent diseases. Further publication of the complete selectivity panel data would provide even greater insight into its pharmacological profile.
References
- 1. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Lumigolix and Leuprolide Acetate in the Management of Endometriosis and Uterine Fibroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Lumigolix, a newer oral gonadotropin-releasing hormone (GnRH) antagonist, and Leuprolide acetate, a long-established injectable GnRH agonist. This comparison focuses on their respective mechanisms of action, clinical efficacy, and safety profiles in the treatment of endometriosis and uterine fibroids, supported by available clinical trial data and experimental protocols.
Executive Summary
This compound represents a newer class of oral GnRH antagonists that offer a distinct mechanism of action compared to the traditional injectable GnRH agonists like Leuprolide acetate. While direct head-to-head clinical trials between this compound and Leuprolide acetate are limited, this guide leverages data from studies on other oral GnRH antagonists, such as Relugolix, as a proxy to provide a comprehensive comparative analysis. The key distinction lies in their interaction with the GnRH receptor at the pituitary gland. Leuprolide acetate initially stimulates the receptor, causing a temporary "flare-up" of hormones before inducing downregulation and suppression. In contrast, GnRH antagonists like this compound competitively block the receptor, leading to a rapid and direct suppression of downstream hormone production without an initial surge. This fundamental difference in their mechanism translates to variations in their clinical application, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of both this compound and Leuprolide acetate are rooted in their ability to suppress the hypothalamic-pituitary-gonadal (HPG) axis, ultimately reducing the production of estrogen, a key driver in the pathophysiology of endometriosis and uterine fibroids. However, they achieve this through opposing actions on the GnRH receptor.
Leuprolide Acetate: The Agonist's Approach
Leuprolide acetate is a synthetic analog of GnRH.[1][2] Upon administration, it binds to and activates GnRH receptors on the pituitary gonadotrophs, initially mimicking the action of natural GnRH.[3][4] This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[2] This initial surge can temporarily exacerbate symptoms. However, with continuous administration, the constant stimulation of the GnRH receptors leads to their desensitization and downregulation, ultimately suppressing the release of LH and FSH.[2] This, in turn, significantly reduces the production of estrogen by the ovaries.[2]
This compound: The Antagonist's Advantage
This compound, as a GnRH antagonist, also binds to the GnRH receptors in the pituitary gland. However, instead of activating them, it acts as a competitive blocker, preventing the binding of endogenous GnRH.[4][5] This immediate blockade of the receptor directly inhibits the release of LH and FSH without causing an initial surge.[5] The result is a rapid and dose-dependent decrease in estrogen levels. This direct and rapid onset of action is a key differentiator from GnRH agonists.
Signaling Pathway Visualization
The distinct mechanisms of action of Leuprolide acetate (a GnRH agonist) and this compound (a GnRH antagonist) on the pituitary gonadotroph cells can be visualized through the following signaling pathway diagrams.
Clinical Efficacy: A Comparative Look at the Data
Endometriosis
Clinical trials have demonstrated the efficacy of both GnRH agonists and antagonists in reducing endometriosis-associated pain, including dysmenorrhea (painful periods), non-menstrual pelvic pain, and dyspareunia (painful intercourse).
Leuprolide Acetate: Studies have shown that Leuprolide acetate significantly reduces pelvic pain scores compared to placebo.[6][7][8] In a 12-month study, all groups receiving Leuprolide acetate showed significant improvement in pelvic pain scores by week 8.[6] Another study reported that 93% of patients experienced improvement in dysmenorrhea, 62% in dyspareunia, and 70% in pelvic pain.[9]
Oral GnRH Antagonists (Relugolix as a proxy for this compound): Phase 3 trials of Relugolix have shown its non-inferiority to Leuprolide acetate in reducing endometriosis-associated pain.[10][11] In one study, the change in the maximum visual analog scale (VAS) score for pelvic pain was -52.6 for Relugolix compared to -57.5 for Leuprolide, demonstrating comparable efficacy.[10][12] Oral GnRH antagonists have also been shown to be effective in reducing both dysmenorrhea and non-menstrual pelvic pain.[4]
| Efficacy Endpoint | Leuprolide Acetate | Oral GnRH Antagonists (Relugolix) | Citation |
| Reduction in Dysmenorrhea | Significant improvement | Significant improvement | [4][6][9] |
| Reduction in Non-Menstrual Pelvic Pain | Significant improvement | Significant improvement | [4][6][9] |
| Reduction in Dyspareunia | 62% improvement | Significant improvement | [4][9] |
| Reduction in Ovarian Endometrioma Volume | Not consistently reported | -12.26 ± 17.52 cm³ | [10][12] |
Uterine Fibroids
Both classes of drugs are effective in managing symptoms of uterine fibroids, primarily heavy menstrual bleeding and reduction in uterine and fibroid volume.
Leuprolide Acetate: Clinical trials have demonstrated that Leuprolide acetate significantly reduces uterine volume and controls bleeding.[13] In one study, mean uterine volume decreased by 45% after 24 weeks of therapy, and 97% of patients with menorrhagia had resolution of this symptom.[13] It is also used preoperatively to reduce fibroid size and bleeding before myomectomy.[14]
Oral GnRH Antagonists (Relugolix as a proxy for this compound): The LIBERTY 1 and 2 trials demonstrated that Relugolix combination therapy significantly reduced menstrual blood loss compared to placebo.[15][16][17] A high percentage of women (71-73%) in the treatment groups achieved a significant reduction in menstrual blood loss.[17] Relugolix has also been shown to be non-inferior to Leuprolide in reducing the size of uterine fibroids.[18][19]
| Efficacy Endpoint | Leuprolide Acetate | Oral GnRH Antagonists (Relugolix) | Citation |
| Reduction in Menstrual Blood Loss | 97% resolution of menorrhagia | 71-73% responder rate | [13][17] |
| Reduction in Uterine Volume | 45% reduction at 24 weeks | Significant reduction | [13][17] |
| Reduction in Fibroid Volume | Significant reduction | Similar efficacy to Leuprolide | [13][18][19] |
| Improvement in Anemia | Effective in improving anemia | Significant improvement | [13][17] |
Experimental Protocols: A Glimpse into the Clinical Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting the data. Below are summaries of typical experimental protocols for studies evaluating Leuprolide acetate and oral GnRH antagonists.
Leuprolide Acetate for Endometriosis (Typical Protocol)
A multicenter, randomized, double-blind, placebo-controlled trial design is often employed.[6][7]
-
Patient Population: Premenopausal women (typically 18-45 years old) with laparoscopically confirmed endometriosis and moderate to severe pelvic pain.[8]
-
Intervention: Intramuscular injection of depot Leuprolide acetate (e.g., 3.75 mg) every 4 weeks for a specified duration (e.g., 12 or 24 weeks).[6][20]
-
Control: Placebo injections administered on the same schedule.
-
Primary Efficacy Endpoint: Change from baseline in a composite pelvic pain score (e.g., Biberoglu and Behrman scale) or a Visual Analog Scale (VAS) for pain.[6]
-
Secondary Endpoints: Changes in dysmenorrhea, dyspareunia, and non-menstrual pelvic pain scores; proportion of responders; safety and tolerability.
-
Assessments: Pain scores are typically assessed monthly. Bone mineral density (BMD) may be measured at baseline and at the end of treatment.[6]
Oral GnRH Antagonists for Uterine Fibroids (LIBERTY Trials Protocol for Relugolix)
The LIBERTY 1 and 2 trials were replicate, international, double-blind, 24-week, phase 3 trials.[15][16][17]
-
Patient Population: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding.[15]
-
Intervention: Once-daily oral Relugolix combination therapy (40 mg Relugolix, 1 mg estradiol, and 0.5 mg norethindrone acetate).[15]
-
Control: Placebo administered once daily.
-
Primary Efficacy Endpoint: The proportion of women who achieved a menstrual blood loss volume of less than 80 mL and at least a 50% reduction from baseline in menstrual blood loss volume over the last 35 days of treatment.[15]
-
Secondary Endpoints: Measures of menstrual blood loss (including amenorrhea), pain, distress from bleeding and pelvic discomfort, anemia, and uterine volume.[17]
-
Assessments: Menstrual blood loss was measured using the alkaline hematin method. Pain and quality of life were assessed using validated questionnaires. Bone mineral density was monitored.[15]
Safety and Tolerability: A Key Differentiator
The safety profiles of this compound and Leuprolide acetate are largely influenced by their hypoestrogenic effects. However, the route of administration and the mechanism of action contribute to some differences in their tolerability.
Leuprolide Acetate: Common side effects are related to estrogen suppression and include hot flashes, headache, decreased libido, and vaginal dryness.[6] A significant concern with long-term use is the potential for bone mineral density (BMD) loss.[6] The initial hormonal flare can also lead to a temporary worsening of symptoms.
Oral GnRH Antagonists (this compound/Relugolix): Similar to GnRH agonists, oral antagonists can cause hypoestrogenic side effects like hot flashes. However, the absence of a flare-up is a notable advantage. The oral route of administration also offers greater convenience for patients compared to injections.[21] To mitigate the effects of estrogen deprivation, oral GnRH antagonists are often co-formulated or co-administered with low-dose "add-back" therapy (estrogen and progestin), which has been shown to preserve bone mineral density without compromising efficacy.[15]
| Adverse Event | Leuprolide Acetate | Oral GnRH Antagonists (with add-back therapy) | Citation |
| Hot Flashes | Common | Common, but can be mitigated with add-back | [6][15] |
| Headache | Common | Common | [6][15] |
| Bone Mineral Density Loss | Significant concern with long-term use | Minimal with add-back therapy | [6][15] |
| Initial Symptom Flare | Yes | No | [2][5] |
| Route of Administration | Intramuscular/Subcutaneous Injection | Oral | [21] |
Conclusion
This compound and other oral GnRH antagonists represent a significant advancement in the medical management of endometriosis and uterine fibroids. Their direct and rapid mechanism of action, oral administration, and the ability to be co-formulated with add-back therapy to minimize hypoestrogenic side effects offer a favorable profile compared to the traditional injectable GnRH agonist, Leuprolide acetate. While Leuprolide acetate remains an effective and established treatment, the initial hormonal flare and the potential for significant bone density loss with long-term use are notable disadvantages.
For researchers and drug development professionals, the development of oral GnRH antagonists highlights a shift towards more patient-centric and targeted therapies for hormone-dependent gynecological conditions. Future research should focus on direct head-to-head trials of this compound and Leuprolide acetate to provide more definitive comparative data and further elucidate the long-term safety and efficacy of this newer class of drugs.
References
- 1. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. GnRH Agonists & Antagonists | PPTX [slideshare.net]
- 4. differencebetween.com [differencebetween.com]
- 5. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Leuprolide Acetate 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of relugolix combination therapy in symptomatic uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of relugolix combination therapy in symptomatic uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmadive.com [biopharmadive.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Safety of Leuprolide Acetate 22.5 mg Depot in Treatment of Prostate Cancer [ctv.veeva.com]
- 15. LIBERTY randomized withdrawal study: relugolix combination therapy for heavy menstrual bleeding associated with uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Treatment of Uterine Fibroid Symptoms with Relugolix Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GnRH agonists vs antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Relugolix and First-Generation GnRH Antagonists for Hormone-Dependent Diseases
A comprehensive guide for researchers and drug development professionals on the performance, experimental protocols, and signaling pathways of Relugolix versus first-generation GnRH antagonists like Elagolix.
This guide provides a detailed, data-driven comparison of Relugolix, a second-generation oral GnRH antagonist, against the first-generation oral GnRH antagonist, Elagolix. The information is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of their respective performances, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Targeting the GnRH Receptor
Both Relugolix and Elagolix are non-peptide, small-molecule, orally active antagonists of the gonadotropin-releasing hormone (GnRH) receptor.[1] They competitively bind to GnRH receptors in the anterior pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This suppression of gonadotropins leads to a dose-dependent decrease in the production of ovarian and testicular sex hormones, such as estradiol, progesterone, and testosterone.[2][3] Unlike GnRH agonists, which cause an initial surge in hormone levels (a "flare effect"), these antagonists induce a rapid reduction in hormone levels without this initial stimulation.[2]
Comparative Efficacy in Clinical Trials
Relugolix and Elagolix have been extensively studied in large-scale, Phase 3 clinical trials for the management of symptoms associated with uterine fibroids and endometriosis. While direct head-to-head trials are limited, data from their respective pivotal studies and systematic reviews provide a basis for comparison.
Uterine Fibroids
Relugolix combination therapy (40 mg relugolix, 1 mg estradiol, and 0.5 mg norethindrone acetate) was evaluated in the LIBERTY 1 and 2 trials for heavy menstrual bleeding associated with uterine fibroids.[4][5] Elagolix is also approved for this indication, often in combination with add-back therapy.
| Efficacy Endpoint (Uterine Fibroids) | Relugolix Combination Therapy (LIBERTY 1 & 2) | Elagolix (Various Studies) |
| Primary Endpoint | Significant reduction in menstrual blood loss volume (<80 mL and ≥50% reduction from baseline)[4][5] | Effective in reducing heavy menstrual bleeding[6] |
| Responder Rate | 71.2% in LIBERTY 2 vs 14.7% for placebo[5] | Varies by dose and study |
| Pain Reduction | Significant reduction in pain associated with uterine fibroids[5] | Reduces fibroid-related pain |
| Amenorrhea Rate | Statistically significant improvement in amenorrhea rates[7] | Induces amenorrhea in a dose-dependent manner |
Endometriosis
Both drugs have demonstrated efficacy in reducing endometriosis-associated pain, including dysmenorrhea (painful periods) and non-menstrual pelvic pain.[1][2]
| Efficacy Endpoint (Endometriosis) | Relugolix | Elagolix (ELARIS EM-I & EM-II) |
| Dysmenorrhea Reduction | Non-inferior to leuprorelin in reducing pelvic pain[8] | 43.4-75.8% responder rate vs 19.6-22.7% for placebo at 3 months[9][10] |
| Non-Menstrual Pelvic Pain Reduction | Effective in reducing non-menstrual pelvic pain[1] | 49.8-57.8% responder rate vs 36.5% for placebo at 3 months[9][10] |
| Dyspareunia Reduction | Improvement in dyspareunia (painful intercourse)[1] | Significant reduction in dyspareunia at higher doses[3] |
| Analgesic Use | Reduced use of analgesics[11] | Decreased use of NSAIDs and opioids[3] |
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic and pharmacodynamic properties of Relugolix and Elagolix influence their dosing and clinical application.
| Parameter | Relugolix | Elagolix |
| Administration | Oral, once daily[12] | Oral, once or twice daily[3] |
| Metabolism | Primarily metabolized by CYP3A4[2] | Primarily metabolized by CYP3A4[2] |
| Half-life | Approximately 25 hours | 4 to 6 hours |
| Hormone Suppression | Rapid and dose-dependent[2] | Rapid and dose-dependent[3] |
| Reversibility | Rapid return of menses after discontinuation (median 38 days vs 68 days for leuprorelin)[8] | Estradiol levels return to baseline within 24 to 48 hours after discontinuation |
Safety and Tolerability
The most common adverse events associated with both Relugolix and Elagolix are consistent with the hypoestrogenic state they induce. These include hot flushes, headaches, and a dose-dependent reduction in bone mineral density (BMD).[2][3] The co-administration of add-back therapy (estradiol and a progestin) is a strategy employed with both drugs to mitigate these side effects, particularly the loss of BMD, allowing for longer-term treatment.[13][14]
A network meta-analysis of oral GnRH antagonists for endometriosis-associated pain found that the rates of treatment-emergent adverse events (TEAEs) were highest with relugolix 40 mg, while TEAE-related discontinuation rates were highest with elagolix 250 mg.[11] Hot flushes were most frequent with relugolix 40 mg, and headaches were most common with elagolix 150 mg.[11] A significant decrease in spinal BMD was observed with elagolix 250 mg.[11]
Experimental Protocols: A Look at Pivotal Trial Designs
The methodologies of the pivotal Phase 3 trials for Relugolix (LIBERTY program) and Elagolix (ELARIS EM program) provide insight into their clinical evaluation.
Relugolix (LIBERTY 1 & 2)
-
Study Design: Two replicate, multinational, double-blind, 24-week, randomized, placebo-controlled Phase 3 trials.[7]
-
Participants: Premenopausal women (18-50 years) with uterine fibroid-associated heavy menstrual bleeding.[7]
-
Intervention: Participants were randomized 1:1:1 to receive once-daily oral treatment with:
-
Relugolix combination therapy (relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg) for 24 weeks.
-
Delayed relugolix combination therapy (relugolix 40 mg monotherapy for 12 weeks followed by relugolix combination therapy for 12 weeks).
-
Placebo for 24 weeks.[7]
-
-
Primary Endpoint: The proportion of responders, defined as women who achieved a menstrual blood loss volume of less than 80 mL and at least a 50% reduction from baseline in menstrual blood loss volume over the last 35 days of treatment.[7]
-
Secondary Endpoints: Included changes in menstrual blood loss, amenorrhea, pain, symptom severity, distress from bleeding and pelvic discomfort, and health-related quality of life. Safety assessments included adverse event monitoring and bone mineral density measurements.[7]
Elagolix (ELARIS EM-I & EM-II)
-
Study Design: Two large, multinational, randomized, double-blind, placebo-controlled Phase 3 trials.[9]
-
Participants: 1686 premenopausal women (18-49 years) with surgically diagnosed endometriosis and moderate-to-severe endometriosis-associated pain.[3][9]
-
Intervention: Participants were randomized to one of three groups in a 3:2:2 ratio for 6 months of treatment:
-
Elagolix 150 mg once daily.
-
Elagolix 200 mg twice daily.
-
Placebo.[15]
-
-
Co-primary Endpoints: The proportion of responders for both dysmenorrhea and non-menstrual pelvic pain at month 3. A responder was defined as a participant who had a clinically meaningful reduction in the respective pain score without an increase in analgesic use.[9]
-
Secondary Endpoints: Included changes from baseline in dysmenorrhea, non-menstrual pelvic pain, and dyspareunia, as well as quality of life assessments and analgesic use.[9]
Conclusion
Relugolix and Elagolix represent significant advancements in the management of hormone-dependent conditions such as uterine fibroids and endometriosis. Both oral GnRH antagonists have demonstrated robust efficacy in reducing key symptoms and improving the quality of life for patients. The choice between these agents may depend on factors such as dosing frequency, specific patient characteristics, and long-term safety considerations, particularly regarding bone mineral density. The inclusion of add-back therapy has become a standard approach to mitigate hypoestrogenic side effects and enable longer durations of treatment. Further direct comparative studies would be beneficial to delineate more subtle differences in their clinical profiles.
References
- 1. Efficacy of Elagolix and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Gonadotropin-Releasing Hormone Antagonists in the Treatment of Endometriosis: Advances in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Clinician's Guide to the Treatment of Endometriosis with Elagolix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. obgproject.com [obgproject.com]
- 5. Myovant’s relugolix meets Phase III endpoints for uterine fibroids [clinicaltrialsarena.com]
- 6. Uterine fibroids - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. Relugolix combination therapy in European women with symptomatic uterine fibroids: a subgroup analysis from the randomized phase 3 LIBERTY pivotal trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. obgproject.com [obgproject.com]
- 9. ORILISSA® (elagolix) Clinical Study Design [orilissa.com]
- 10. Efficacy of Elagolix and Relugolix for the Treatment of Pelvic Pain in Patients With Endometriosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of oral gonadotropin-releasing hormone antagonists in moderate-to-severe endometriosis-associated pain: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hse.ie [hse.ie]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. abbvie.com [abbvie.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gonadotropin-releasing hormone (GnRH) antagonist, Linzagolix, and its impact on pain-related behavior, with a comparative perspective on other drugs within the same class, such as Elagolix and Relugolix. The focus is on the validation of their efficacy through experimental data and detailed methodologies.
Introduction to GnRH Antagonists and Pain
Endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus, is a common cause of chronic pelvic pain. This pain is often driven by hormonal fluctuations, particularly estrogen, which promotes the growth and inflammation of endometriotic lesions. Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively bind to GnRH receptors in the pituitary gland. This action blocks the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing ovarian production of estrogen and progesterone.[1] By inducing a hypoestrogenic state, GnRH antagonists can effectively reduce the pain associated with endometriosis.[1]
Comparative Efficacy of Oral GnRH Antagonists for Endometriosis-Associated Pain
Clinical trials have demonstrated the efficacy of several oral GnRH antagonists in reducing moderate to severe endometriosis-associated pain. The following tables summarize key quantitative data from these studies, providing a basis for comparison.
Table 1: Reduction in Dysmenorrhea (Menstrual Pain)
| Drug (Dosage) | Study | Mean Change from Baseline in Dysmenorrhea Score | Placebo | p-value |
| Linzagolix (75 mg once daily) | EDELWEISS 3 | -3.8 | -1.6 | <0.001 |
| Linzagolix (200 mg once daily with add-back therapy) | EDELWEISS 3 | -4.5 | -1.6 | <0.001 |
| Elagolix (150 mg once daily) | Elaris EM-I | Responder Rate: 46% | Responder Rate: 20% | <0.001 |
| Elagolix (200 mg twice daily) | Elaris EM-I | Responder Rate: 76% | Responder Rate: 20% | <0.001 |
| Relugolix (40 mg once daily with add-back therapy) | SPIRIT 1 | Responder Rate: 75% | Responder Rate: 27% | <0.0001 |
| Relugolix (40 mg once daily with add-back therapy) | SPIRIT 2 | Responder Rate: 75% | Responder Rate: 30% | <0.0001 |
| Merigolix (120 mg once daily) | Phase 2a | -4.3 | -2.7 | p=0.044 |
| Merigolix (240 mg once daily) | Phase 2a | -5.4 | -2.7 | p=0.001 |
| Merigolix (320 mg once daily) | Phase 2a | -6.2 | -2.7 | <0.001 |
Note: Responder rates and mean changes are based on different scales and definitions across studies and are therefore not directly comparable but illustrate significant improvement over placebo.
Table 2: Reduction in Non-Menstrual Pelvic Pain (NMPP)
| Drug (Dosage) | Study | Mean Change from Baseline in NMPP Score | Placebo | p-value |
| Linzagolix (75 mg once daily) | EDELWEISS 3 | -2.7 | -1.5 | <0.001 |
| Linzagolix (200 mg once daily with add-back therapy) | EDELWEISS 3 | -3.1 | -1.5 | <0.001 |
| Elagolix (150 mg once daily) | Elaris EM-I | Responder Rate: 50% | Responder Rate: 36% | 0.001 |
| Elagolix (200 mg twice daily) | Elaris EM-I | Responder Rate: 55% | Responder Rate: 36% | <0.001 |
| Relugolix (40 mg once daily with add-back therapy) | SPIRIT 1 | Responder Rate: 58% | Responder Rate: 40% | <0.0001 |
| Relugolix (40 mg once daily with add-back therapy) | SPIRIT 2 | Responder Rate: 66% | Responder Rate: 43% | <0.0001 |
Note: Responder rates and mean changes are based on different scales and definitions across studies and are therefore not directly comparable but illustrate significant improvement over placebo.
Experimental Protocols for Assessing Pain-Related Behavior
The validation of analgesic effects in preclinical models is crucial for drug development. Rodent models of endometriosis are established by transplanting uterine tissue into the peritoneal cavity of the animals, which leads to the development of endometriosis-like lesions and associated pain behaviors.[2][3] The following are detailed methodologies for key experiments used to assess pain-related behavior in these models.
Hot Plate Test for Thermal Hyperalgesia
The hot plate test is a widely used method to assess the response to a thermal stimulus, indicating the efficacy of centrally acting analgesics.[4]
Methodology:
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and an open-ended cylindrical glass restrainer to keep the animal on the heated surface.[5]
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[5]
-
Procedure:
-
The hot plate is pre-heated to a constant temperature, typically between 52°C and 55°C.[5]
-
Each animal is individually placed on the hot plate, and a timer is started simultaneously.[5]
-
The latency to the first sign of a nocifensive response, such as licking a hind paw, flicking a hind paw, or jumping, is recorded.[4][5]
-
A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.[5] If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded.
-
-
Data Analysis: The latency to respond is measured before and after drug administration. An increase in the response latency following drug treatment indicates an analgesic effect.
Von Frey Test for Mechanical Allodynia
The von Frey test is the gold standard for assessing mechanical allodynia, which is a pain response to a normally non-painful stimulus.[6]
Methodology:
-
Apparatus: A set of calibrated von Frey filaments, which are fine plastic filaments that exert a specific force when bent. The testing is conducted on a wire mesh platform that allows access to the plantar surface of the animal's hind paws.[7]
-
Acclimation: Animals are placed in individual compartments on the mesh platform and allowed to acclimate for at least 20 minutes before testing begins.[8]
-
Procedure:
-
The von Frey filaments are applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend.[7][8]
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[8] This involves starting with a filament in the middle of the force range and then increasing or decreasing the filament force based on the animal's response (withdrawal or no withdrawal).
-
A positive response is a sharp withdrawal or licking of the paw upon application of the filament.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses. A higher threshold after drug treatment indicates a reduction in mechanical sensitivity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GnRH Antagonists
GnRH antagonists exert their effects by blocking the GnRH receptor in the anterior pituitary. This disrupts the normal signaling cascade that leads to the production of sex hormones.
References
- 1. mdpi.com [mdpi.com]
- 2. Endometriosis-Associated Pain - Do Preclinical Rodent Models Provide a Good Platform for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical models of endometriosis and interstitial cystitis/bladder pain syndrome: an Innovative Medicines Initiative-PainCare initiative to improve their value for translational research in pelvic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lumigolix: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Lumigolix is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound detailing its disposal procedures is not publicly available, established guidelines for the disposal of laboratory and pharmaceutical waste provide a comprehensive framework for its safe management. This guide offers essential, step-by-step information to ensure the proper handling and disposal of this compound, promoting a secure laboratory environment.
Core Principles of Pharmaceutical Waste Management
The foundation of safe disposal lies in a clear understanding of the waste's properties and the associated hazards. In the absence of a specific SDS for this compound, it is prudent to treat it as a potentially hazardous chemical. This involves a systematic approach to waste segregation, containment, labeling, and disposal through certified channels.
Procedural Steps for this compound Disposal
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes, but is not limited to:
-
Safety glasses, goggles, or a face shield to protect the eyes from splashes.[1]
-
Chemical-resistant gloves (e.g., PVC coated) to prevent skin contact.[1]
-
A lab coat or impervious clothing.[2]
-
In situations where dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.[1][2]
2. Waste Segregation and Containment: Proper segregation is crucial to prevent accidental chemical reactions and to ensure that waste is treated and disposed of correctly.
-
Solid Waste:
-
Place solid this compound waste, including contaminated items like gloves, bench paper, and pipette tips, into a designated, leak-proof, and puncture-resistant container.[3][4][5]
-
This container should be clearly labeled as "Hazardous Chemical Waste" or as per your institution's specific guidelines.[4]
-
-
Liquid Waste:
-
Sharps Waste:
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled.[3][4] The label should include:
-
The words "Hazardous Waste" (or equivalent).
-
The name of the chemical (this compound).
-
The primary hazards (e.g., "Harmful if swallowed," "Causes skin irritation").[9]
-
The date of accumulation.
-
-
Store waste containers in a designated, secure area away from general laboratory traffic.[10] This area should be well-ventilated.
4. Disposal:
-
Never dispose of this compound or other pharmaceutical waste down the drain or in the regular trash. [11] Sewering of hazardous pharmaceutical waste is widely prohibited.[11]
-
The disposal of chemical and pharmaceutical waste must be handled by a licensed and certified waste disposal company.[1]
-
Follow your institution's established procedures for requesting a hazardous waste pickup.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table outlines the types of information typically found in a Safety Data Sheet (SDS) that are critical for safe handling and disposal. This serves as a template for the kind of data to look for when dealing with any new chemical compound.
| Data Category | Relevance to Disposal | Example Information (Hypothetical for this compound) |
| Physical and Chemical Properties | Understanding the form and reactivity of the substance. | Appearance: Solid, Odor: Odorless, Solubility in Water: Insoluble |
| Stability and Reactivity | Identifying incompatible materials to avoid during storage and disposal. | Incompatible Materials: Strong oxidizing agents. Hazardous Decomposition Products: Oxides of carbon, nitrogen, and sulfur upon combustion. |
| Toxicological Information | Assessing the health hazards to determine necessary precautions. | Acute Toxicity: Harmful if swallowed. Skin Corrosion/Irritation: Causes skin irritation. |
| Ecological Information | Understanding the potential environmental impact if released. | Ecotoxicity: Harmful to aquatic life. |
| Disposal Considerations | Providing specific instructions for waste treatment and disposal. | Waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service. |
Experimental Protocols
In the context of disposal, "experimental protocols" translate to the standard operating procedures (SOPs) for handling hazardous waste. The procedural steps outlined above form the basis of such a protocol. It is essential for each laboratory to formalize these steps into their own specific SOPs for chemical waste management, ensuring all personnel are trained on these procedures.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Building a culture of safety and trust begins with the diligent management of every chemical, from acquisition to disposal.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. butterfliesnow.com [butterfliesnow.com]
- 4. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 5. vpr.tamu.edu [vpr.tamu.edu]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. essex.ac.uk [essex.ac.uk]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. unleadedkids.org [unleadedkids.org]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Handling Guidelines for Lumigolix (Relugolix)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the handling and disposal of Lumigolix. Initial research indicates that "this compound" is likely a synonym or misspelling for Relugolix (CAS Number: 737789-87-6). All safety information provided herein pertains to Relugolix, based on available Safety Data Sheets (SDS).
Personal Protective Equipment (PPE) Summary
To ensure personal safety and minimize exposure risk, the following personal protective equipment is mandatory when handling Relugolix.
| PPE Category | Recommended Equipment | Key Considerations |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a splash hazard.[1][2] | Must be worn at all times in the handling area. |
| Hand Protection | Chemically resistant, impervious gloves such as PVC coated gloves.[1][2] | Inspect gloves for integrity before each use. |
| Respiratory Protection | A NIOSH-approved organic vapor/mist respirator is required if vapors, mists, or dust are generated.[1][2][3] | Use should be based on a risk assessment of the specific procedure. |
| Skin and Body Protection | A lab coat or other impervious clothing to prevent skin contact.[2] | Clothing should be removed and laundered if it becomes contaminated.[1] |
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the essential steps for the safe operational handling and disposal of Relugolix, from receipt to final waste management.
Safe handling and disposal workflow for Relugolix.
Detailed Operational and Disposal Plans
Handling Procedures
Adherence to the following procedures is critical to ensure a safe laboratory environment when working with Relugolix.
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation, such as a chemical fume hood, is strongly recommended to minimize inhalation exposure.[2][3]
-
Hygiene Practices: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[2] Contaminated clothing should be removed and laundered before reuse.[2]
-
Avoiding Exposure: Take precautionary measures to avoid the formation of dust and aerosols.[3] Direct contact with eyes, skin, and clothing must be prevented.[2][3]
Emergency and First-Aid Protocols
Immediate and appropriate responses to exposure are critical.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention if irritation develops or persists.[2][3]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[2][3]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[2][3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2][3]
Disposal Plan
Proper disposal of Relugolix and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Containment: All waste materials, including contaminated consumables and excess chemical, should be collected in suitable, closed, and clearly labeled containers.[3]
-
Disposal Route: The disposal of chemical waste must be carried out by a licensed and approved waste disposal company.[1] This ensures that the material is handled and disposed of in accordance with all local, regional, and national regulations.
-
Environmental Precautions: Prevent the product from entering drains, sewers, or watercourses.[2] Empty containers should be managed as hazardous waste and disposed of through the same licensed channels.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
